Ethyl Cyanoacetate-13C2
Description
Properties
CAS No. |
93664-96-1 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
115.101 |
IUPAC Name |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |
InChI Key |
ZIUSEGSNTOUIPT-MQIHXRCWSA-N |
SMILES |
CCOC(=O)CC#N |
Synonyms |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Αcid Εthyl Εster-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Ethyl Cyanacetate-13C2; Ethyl Cyanoacetate-13C2; Ethyl Cyanoethanoate-13C2; Ethyl α-Cyanoac |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of Stable Isotope Labeling
An In-depth Technical Guide to Ethyl Cyanoacetate-¹³C₂
This guide provides a comprehensive technical overview of Ethyl Cyanoacetate-¹³C₂, a stable isotope-labeled compound with significant applications in advanced scientific research, particularly in the fields of drug development and metabolic analysis. We will delve into its fundamental properties, synthesis, and practical applications, offering field-proven insights to guide researchers and scientists.
In the landscape of modern biomedical research, understanding the intricate dynamics of metabolic pathways and the fate of xenobiotics within a biological system is paramount. Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C), has emerged as a powerful and safe technique for this purpose.[1][2] Unlike their radioactive counterparts, stable isotopes do not decay, eliminating the need for specialized radiological handling and disposal.
Ethyl Cyanoacetate-¹³C₂ is an isotopically labeled variant of ethyl cyanoacetate where two carbon atoms in the molecule have been replaced with the ¹³C isotope. This simple substitution creates a powerful research tool. The ¹³C atoms act as a tracer, allowing scientists to track the molecule's journey through complex biological and chemical systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] Ethyl cyanoacetate itself is a versatile chemical building block used in the synthesis of a wide array of pharmaceuticals, including treatments for gout (Allopurinol), epilepsy (Ethosuximide), and bacterial infections (Trimethoprim), as well as purine derivatives like caffeine and theophylline.[5][6][7][8] By using the ¹³C₂-labeled version, researchers can gain profound insights into the synthesis, metabolism, and mechanism of action of these and other derived compounds.
Physicochemical and Spectroscopic Properties
The physical properties of Ethyl Cyanoacetate-¹³C₂ are nearly identical to its unlabeled analogue. The primary difference lies in its molecular weight, which is increased by the mass of the two additional neutrons in the ¹³C nuclei. This mass difference is the cornerstone of its utility in mass spectrometry-based analyses.
Table 1: Physicochemical Properties of Ethyl Cyanoacetate and its ¹³C₂ Isotopologue
| Property | Unlabeled Ethyl Cyanoacetate | Ethyl Cyanoacetate-¹³C₂ | Data Source(s) |
| Appearance | Colorless liquid with a pleasant odor | Colorless liquid | [5][7][9] |
| Molecular Formula | C₅H₇NO₂ | C₃¹³C₂H₇NO₂ | [][11][12] |
| Molecular Weight | 113.11 g/mol | ~115.11 g/mol | [][11][13] |
| CAS Number (Unlabeled) | 105-56-6 | N/A | [5][14] |
| CAS Number (Labeled) | 66687-07-8, 147151-03-9, 1329809-26-8 (Varies by label position) | 66687-07-8, 147151-03-9, 1329809-26-8 | [][12][14] |
| Boiling Point | ~205-207 °C | Expected to be slightly higher than unlabeled | [13] |
| Density | ~1.063 g/cm³ | Expected to be slightly higher than unlabeled | [13] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | Slightly soluble in water; soluble in most organic solvents | [9] |
Spectroscopic Characterization
-
Mass Spectrometry (MS): The most direct method for identifying and quantifying the labeled compound. In an electron ionization mass spectrum, the molecular ion peak for Ethyl Cyanoacetate-¹³C₂ will appear at an m/z value that is two units higher than the unlabeled compound (M+2). This distinct mass shift allows for unambiguous tracking in complex biological matrices.[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for structural elucidation. While a standard ¹³C NMR of the unlabeled compound shows distinct peaks for each carbon, the spectrum of a ¹³C₂-labeled molecule will exhibit ¹³C-¹³C coupling (J-coupling), providing direct evidence of the connectivity between the labeled atoms.[4][16] This is invaluable for confirming the specific positions of the labels and for structural analysis of its metabolic products.
Synthesis and Quality Control
The synthesis of Ethyl Cyanoacetate-¹³C₂ requires starting with ¹³C-labeled precursors. A common and logical approach is a two-step process involving a nitrile synthesis followed by esterification, mirroring established methods for the unlabeled compound.[17][18]
Proposed Synthetic Workflow
The synthesis can be designed to incorporate the ¹³C labels at specific, desired positions, such as the nitrile carbon and the adjacent methylene carbon (positions 1 and 2) or the carbonyl carbon and the adjacent methylene carbon (positions 2 and 3). A representative synthesis for Ethyl Cyanoacetate-2,3-¹³C₂ is outlined below.
Caption: Figure 1: Proposed Synthesis Workflow for Ethyl Cyanoacetate-2,3-¹³C₂.
Experimental Protocol: Synthesis of Ethyl Cyanoacetate-2,3-¹³C₂
Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate safety measures.
-
Preparation of Sodium Cyanoacetate-2-¹³C:
-
In a round-bottom flask, dissolve ¹³C-labeled sodium chloroacetate (labeled at the C2 position) in water.
-
In a separate vessel, dissolve sodium cyanide in warm water.
-
Cool the sodium chloroacetate-¹³C solution and, with vigorous stirring and external cooling, add the sodium cyanide solution. The reaction is exothermic.
-
Once the initial reaction subsides, heat the mixture to boiling for a short period to ensure completion.
-
Cool the solution and acidify with hydrochloric acid to generate cyanoacetic-2-¹³C acid.[19]
-
Evaporate the solution under reduced pressure to obtain the crude acid mixed with sodium chloride.
-
-
Esterification:
-
To the crude cyanoacetic-2-¹³C acid residue, add absolute ethanol and a catalytic amount of concentrated sulfuric acid.[17][20][21]
-
Heat the mixture under reflux for several hours to drive the esterification reaction.
-
Remove excess ethanol by distillation under reduced pressure.
-
The resulting crude Ethyl Cyanoacetate-2,3-¹³C₂ can be purified by fractional distillation under vacuum.[17]
-
-
Quality Control and Verification:
-
The final product's identity and isotopic enrichment must be confirmed.
-
LC-MS analysis is performed to verify the molecular weight (~115.1 g/mol ).
-
NMR spectroscopy is used to confirm the structure and the position of the ¹³C labels via observation of ¹³C-¹³C coupling constants.
-
Applications in Drug Development and Metabolic Research
The primary value of Ethyl Cyanoacetate-¹³C₂ lies in its utility as a tracer to elucidate complex biological pathways.
Metabolic Flux Analysis and Pathway Tracing
When introduced to a biological system (e.g., cell culture or an in vivo model), Ethyl Cyanoacetate-¹³C₂ can be metabolized and incorporated into various downstream products.[1][3] Since it is a precursor for many heterocyclic compounds, it is an ideal tool for studying the synthesis of purines, pyrimidines, and other pharmacologically relevant structures.[5] By tracking the ¹³C₂ label into these downstream metabolites using LC-MS, researchers can quantify the rate of synthesis (metabolic flux) and identify which pathways are active under different conditions (e.g., disease vs. healthy states).[2][22]
Caption: Figure 2: Conceptual Metabolic Tracing Workflow.
Pharmacokinetics and Drug Metabolism (ADME) Studies
If a drug candidate is synthesized using Ethyl Cyanoacetate-¹³C₂, the resulting labeled drug can be administered in preclinical models.[3] This allows for precise tracking of the drug's Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Causality: By using a ¹³C-labeled version of the drug co-administered with the unlabeled version, mass spectrometry can distinguish the parent drug from its metabolites with absolute certainty. This "stable isotope co-administration" method is a gold standard for quantifying metabolic turnover and identifying metabolic hotspots on the molecule, providing crucial data for optimizing drug design to improve pharmacokinetic properties and reduce toxicity.[3]
Case Study: Protocol for Cell-Based Isotope Tracing
This protocol outlines a general workflow for tracing the metabolic fate of Ethyl Cyanoacetate-¹³C₂ in a cultured cancer cell line.
-
Cell Culture: Plate cells (e.g., HeLa cells) in appropriate growth media and allow them to reach approximately 80% confluency.
-
Labeling: Prepare a labeling medium by supplementing standard culture medium with a known concentration of Ethyl Cyanoacetate-¹³C₂. Remove the standard medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, and 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity and lyse the cells.
-
Scrape the cells and collect the cell lysate/extraction solvent mixture.
-
-
Sample Preparation:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the cellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
The LC method will separate the metabolites over time, and the MS will detect the mass-to-charge ratio of each compound.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of potential downstream metabolites, both in their unlabeled (e.g., M) and labeled (M+2) forms.
-
The relative abundance of the M+2 peak compared to the M peak over time provides a quantitative measure of the rate of incorporation and, therefore, the activity of the metabolic pathway.
-
Safety, Handling, and Storage
While ¹³C is a stable, non-radioactive isotope, Ethyl Cyanoacetate-¹³C₂ is a chemical and must be handled with appropriate care. The safety profile is considered identical to the unlabeled compound.
-
Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[23][24] It can cause irritation to the skin, eyes, and respiratory system.[24][25] Contact with strong acids or bases can be hazardous.[9][23]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling the compound.[25][26] Work should be performed in a well-ventilated area or a chemical fume hood.[23][25]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[24][26] Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[25][26]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and collect for disposal.[23][24] Dispose of waste in accordance with local, state, and federal regulations.[23]
Conclusion
Ethyl Cyanoacetate-¹³C₂ is a highly valuable tool for researchers in drug discovery and metabolomics. Its utility as a stable isotope tracer provides an unparalleled window into the complex dynamics of biological systems. By enabling the precise tracking of molecular transformations, it empowers scientists to quantify metabolic flux, delineate drug metabolism pathways, and ultimately design more effective and safer therapeutics. The insights gained from studies using this compound are not merely observational; they provide a validated, quantitative foundation for making critical decisions in the research and development pipeline.
References
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2019). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]
-
Loba Chemie. (2016, June 2). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. [Link]
-
LookChem. Synthesis of Ethyl cyanoacetate. [Link]
-
bioRxiv. (2025, April 26). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
-
University of North Texas. 13C-Stable Isotope Labeling. [Link]
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
ResearchGate. Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
Organic Syntheses. ethyl cyanoacetate. [Link]
-
New Jersey Department of Health. (2010, January). HAZARD SUMMARY - ETHYL CYANOACETATE. [Link]
-
Pharmaffiliates. Ethyl Cyanoacetate-2,3-13C2. [Link]
-
PrepChem.com. (2019, March 19). Preparation of ethyl cyanoacetate. [Link]
-
DataM Intelligence. (2024, July 27). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. [Link]
-
Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]
-
National Institute of Standards and Technology. Ethyl cyanoacetate - IR Spectrum. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. ETHYL CYANOACETATE. [Link]
- Patsnap. (2018, December 18).
-
National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]
-
Precedence Research. (2026, January 19). Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. [Link]
-
Prasad, D., Prasad, N., Prasad, R. M., Ferrier, R. J., & Milgate, S. M. (1984). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. Journal of the Chemical Society, Perkin Transactions 1, 1397-1399. [Link]
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Ethyl Cyanoacetate-13C2 chemical structure and synthesis
Technical Monograph: Ethyl Cyanoacetate-1,2- C
CAS Registry Number: 105-56-6 (Unlabeled) | Isotopologue: Carbon-13 (
Structural Analysis & Isotopic Architecture
Ethyl Cyanoacetate-1,2-
Isotopic Labeling Topology
The specific labeling pattern targeted in this guide is the acetate backbone , which serves as the scaffold for heterocyclic ring construction in drug discovery.
-
Position 1 (
): Carbonyl carbon (Ester functionality). -
Position 2 (
): -Methylene carbon (Active methylene).
Visual Structure (DOT Visualization):
[1]
Spectroscopic Signatures ( C-NMR)
The introduction of two adjacent
| Carbon Position | Chemical Shift ( | Multiplicity (Decoupled) | Coupling Constant ( |
| C=O (Ester) | ~163.5 | Doublet | ~55 - 60 Hz |
| ~22.5 | Doublet | ~55 - 60 Hz | |
| -CN (Nitrile) | ~113.8 | Singlet* | N/A |
| -O-CH | ~62.8 | Singlet | N/A |
| -CH | ~14.1 | Singlet | N/A |
Note: Small long-range couplings (
Retrosynthetic Logic & Precursor Selection
To synthesize Ethyl Cyanoacetate-1,2-
The Chloroacetic Acid Route
The most robust pathway utilizes Chloroacetic acid-1,2-
Reaction Scheme:
-
Nucleophilic Substitution: Chloroacetic acid-
C + NaCN Cyanoacetic acid- C . -
Fischer Esterification: Cyanoacetic acid-
C + Ethanol Ethyl Cyanoacetate- C .
Detailed Synthesis Protocol
Safety Warning: This protocol involves Sodium Cyanide (NaCN) and the potential evolution of Hydrogen Cyanide (HCN).[2] All operations must be performed in a high-efficiency fume hood with a cyanide scrubber system. Personnel must carry HCN detectors and have immediate access to cyanide antidote kits (e.g., Hydroxocobalamin).
Phase 1: Synthesis of Cyanoacetic Acid-1,2- C
Reagents:
-
Chloroacetic acid-1,2-
C (10.0 g, ~0.105 mol) -
Sodium Cyanide (NaCN) (Caution: Fatal poison)
-
Hydrochloric Acid (conc.)
Step-by-Step Methodology:
-
Neutralization: Dissolve 10.0 g of Chloroacetic acid-1,2-
C in 15 mL of ice-cold water. Slowly add anhydrous Sodium Carbonate (~5.8 g) with stirring until the solution is neutral (pH 7). This generates Sodium Chloroacetate- C in situ.-
Why: Direct reaction of acid with cyanide generates HCN gas immediately. Neutralization is a critical safety control.
-
-
Cyanation: In a separate flask, dissolve 5.9 g of NaCN (slight excess) in 15 mL of water heated to 55°C.
-
Addition: Add the Sodium Chloroacetate solution to the NaCN solution. The reaction is exothermic.
-
Control: Maintain temperature between 60°C and 95°C. If it boils vigorously, cool briefly.
-
-
Completion: Reflux the mixture gently for 10 minutes after addition is complete.
-
Acidification: Cool the solution to 0°C. Under a highly efficient hood, acidify carefully with concentrated HCl to pH ~1-2. This liberates the free Cyanoacetic acid.[3][4]
-
Isolation: Evaporate the solution to dryness under reduced pressure (Rotavap with scrubber). Extract the residue with boiling ethanol or ethyl acetate to separate the organic acid from NaCl salts.
Phase 2: Esterification to Ethyl Cyanoacetate-1,2- C
Reagents:
-
Crude Cyanoacetic acid-1,2-
C (from Phase 1) -
Absolute Ethanol (excess)
-
Sulfuric Acid (catalytic, conc.) or p-Toluenesulfonic acid
Step-by-Step Methodology:
-
Setup: Dissolve the crude labeled acid in 50 mL of absolute ethanol. Add 1.0 mL of conc. H
SO . -
Reflux: Equip the flask with a Dean-Stark trap (optional, or use molecular sieves) and reflux for 3 hours.
-
Workup: Remove excess ethanol under vacuum. Neutralize the residue with saturated NaHCO
solution. -
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over anhydrous MgSO
. -
Purification: Perform fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at ~97-99°C at 15 mmHg.
-
Yield Expectation: 75-85% overall from Chloroacetic acid.
Synthetic Workflow Diagram:
Applications in Drug Discovery[9]
Ethyl Cyanoacetate is a "privileged structure" builder. The 1,2-
Heterocycle Construction (Pyrimidine Synthesis)
A primary application is the synthesis of labeled pyrimidines (e.g., Trimethoprim analogs) via the Guanidine Condensation .
-
Mechanism: The active methylene (
) and the ester carbonyl ( ) react with amidines or urea derivatives. -
Tracing: The
C label ends up at the C-4 and C-5 (or C-5 and C-6 depending on numbering convention) positions of the pyrimidine ring, providing a stable, non-exchangeable label for metabolic stability studies.
Pathway Diagram:
Knoevenagel Condensation
Used to synthesize labeled
-
Reaction: Aldehyde + Ethyl Cyanoacetate-
C Olefin. -
Utility: Creates a labeled Michael acceptor for further derivatization.
References
-
Organic Syntheses. "Ethyl Cyanoacetate." Org.[4][7][8][9] Synth.1928 , 8, 74.
-
PubChem. "Ethyl cyanoacetate (Compound)." National Library of Medicine.
-
Sigma-Aldrich. "Ethyl cyanoacetate-1,2-13C2 Product Specification." (Note: Search for CAS 105-56-6 isotopologues).
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for C coupling constants).
-
Cognitive Market Research. "Ethyl Cyanoacetate Market and Pharmaceutical Applications."
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Advanced Applications of Ethyl Cyanoacetate-13C2 in Metabolic Research & Drug Development
This guide details the technical utility of Ethyl Cyanoacetate-13C2 (specifically the 1,2-
Executive Summary: The Isotopic Scaffold
Ethyl Cyanoacetate-13C2 is not merely a chemical reagent; it is a "privileged isotopic scaffold." In metabolic research, it serves as the primary biosynthetic entry point for introducing stable Carbon-13 isotopes into pyrimidine rings , purine bases , and
Unlike simple metabolic tracers (e.g., [U-
-
NMR Relaxation Dispersion: Studying microsecond-timescale dynamics of RNA/DNA.[1]
-
ADME Profiling: Synthesizing metabolically stable drug candidates to track pharmacokinetics without radio-decay issues.
-
Nucleotide Salvage Tracing: Distinguishing between de novo synthesis and salvage pathways in oncology research.
Chemical Architecture & Labeling Logic
To understand the application, one must understand the fate of the carbon atoms.
-
Compound: Ethyl Cyanoacetate-1,2-
C [] -
Structure:
-
The "Payload": The ethyl ester group is typically a leaving group or transient motif. The high-value payload is the Cyano-Methylene backbone (
).
Why this specific precursor?
The cyano-methylene motif is the structural equivalent of a "C-C-N" synthon. When reacted with urea or amidines, it cyclizes to form the C5-C6 bond of the pyrimidine ring. This locks the
Strategic Synthesis: Generating Metabolic Tracers
The primary application of Ethyl Cyanoacetate-13C2 is the synthesis of downstream tracers. The most common workflow is the production of [6-
Protocol A: Synthesis of [6- C]Uracil (Pyrimidine Scaffold)
This protocol demonstrates the conversion of Ethyl Cyanoacetate-13C2 into a biologically active nucleobase.
Reagents:
-
Ethyl Cyanoacetate-13C2 (10 mmol)
-
Thiourea (12 mmol)
-
Sodium Ethoxide (20 mmol) in absolute ethanol
-
Chloroacetic acid (for desulfurization)[3]
Step-by-Step Methodology:
-
Condensation: Dissolve sodium ethoxide in ethanol under
atmosphere. Add Ethyl Cyanoacetate-13C2 and Thiourea. Reflux for 4 hours.-
Mechanistic Insight: The methylene proton of the cyanoacetate is acidic (
). The base deprotonates it, initiating a nucleophilic attack on the thiourea carbonyl, followed by cyclization.
-
-
Isolation of Intermediate: Cool the mixture. Acidify with acetic acid to precipitate 4-amino-2-mercaptopyrimidine-13C2 .
-
Hydrolysis & Desulfurization: Reflux the intermediate with aqueous chloroacetic acid. This converts the 2-mercapto group to a carbonyl (uracil structure) and hydrolyzes the 4-amino group.
-
Purification: Recrystallize from water.
-
Validation:
C-NMR should show distinct doublets for C5 and C6 due to J-coupling (approx 60 Hz), confirming the integrity of the C-C bond transfer.
Visualization: The Synthetic Pathway
The following diagram illustrates the carbon atom mapping from the precursor to the final metabolic tracer.
Figure 1: Synthetic trajectory of Ethyl Cyanoacetate-13C2 into bioactive Uracil and subsequent RNA incorporation.
Applications in Metabolic Flux Analysis (MFA)[4][5][6][7][8][9]
Once the labeled pyrimidine (derived from Ethyl Cyanoacetate-13C2) is synthesized, it is applied to cell culture systems.
Application 1: Nucleotide Salvage vs. De Novo Synthesis
Cancer cells often upregulate de novo nucleotide synthesis to fuel rapid division. By feeding cells the synthesized [5,6-
-
The Logic:
-
Endogenous Uracil (Unlabeled, M+0) comes from de novo synthesis (via Orotic acid).
-
Exogenous Uracil (Labeled, M+2) comes from the media (Salvage pathway).
-
Measurement: LC-HRMS (Liquid Chromatography High-Resolution Mass Spectrometry) analyzes the UMP (Uridine Monophosphate) pool.
-
Calculation: The ratio of M+2/M+0 UMP directly reflects the Salvage/De Novo flux ratio.
-
Application 2: NMR Relaxation Dispersion (Structural Biology)
This is a niche but high-impact application.
-
Problem: Probing the "breathing" motions of RNA structures (e.g., HIV-1 TAR RNA) is invisible to standard X-ray crystallography.
-
Solution: Incorporate the Ethyl Cyanoacetate-derived
C-Uracil into RNA during solid-phase synthesis. -
Result: The isolated
C- C spin pair acts as an NMR probe. Using CPMG (Carr-Purcell-Meiboom-Gill) sequences, researchers can detect millisecond-timescale conformational exchanges essential for viral replication or drug binding.
Pharmaceutical ADME & Drug Development
In drug development, Ethyl Cyanoacetate-13C2 is used to synthesize Stable Isotope Labeled (SIL) Internal Standards for DMPK (Drug Metabolism and Pharmacokinetics) studies.
Scenario: A drug candidate contains a pyrimidine or cyano-motif.[][4] Requirement: Quantify the drug in human plasma at picogram levels using LC-MS/MS. Protocol:
-
Synthesize the drug using Ethyl Cyanoacetate-13C2 to create a "heavy" version (M+2 or M+3).
-
Spike this heavy standard into patient plasma samples.
-
Co-elution: The heavy drug elutes at the same time as the patient's drug but is mass-shifted.
-
Normalization: The ratio of Light/Heavy signal provides an absolute concentration, correcting for matrix effects and ionization suppression.
Quantitative Data Handling
When analyzing data from these experiments, use the following structure:
| Parameter | Unlabeled Control | 13C-Labeled Sample | Interpretation |
| Precursor Mass (m/z) | 111.0 (Uracil) | 113.0 (+2 Da shift) | Confirms label incorporation. |
| Fragment Ion | 42.0 (NCO) | 43.0/44.0 | Locates label position (Ring vs. Substituent). |
| Isotopic Purity | 1.1% (Natural Abundance) | >99% | Essential for low-noise background. |
| Flux Ratio | N/A | 0.45 (Example) | 45% of pool derived from Salvage pathway. |
Self-Validating Workflow (Quality Control)
To ensure scientific integrity (E-E-A-T), every experiment using Ethyl Cyanoacetate-13C2 must pass these checkpoints:
-
Pre-Synthesis Check: Verify the
C enrichment of the starting material using proton-decoupled C-NMR. Expect singlets to become doublets if J-coupling is present. -
Mass Balance: In the condensation reaction, calculate the theoretical yield based on the limiting reagent (usually the expensive isotope). Yields <60% indicate inefficient label transfer.
-
Isotopic Dilution Check: In cell culture, ensure the concentration of the labeled tracer is saturating (
of the transporter) to prevent competition from endogenous substrates.
Workflow Visualization
Figure 2: End-to-end workflow for metabolic tracing using Ethyl Cyanoacetate-13C2 derived precursors.
References
-
LGC Standards. Ethyl Cyanoacetate-13C2 Product Information and Specifications. LGC Standards. Link
-
National Institutes of Health (NIH). Synthesis of (6-13C)pyrimidine nucleotides as spin-labels for RNA dynamics. PubMed. Link
-
Organic Syntheses. Synthesis of Pyrimidine Derivatives via Ethyl Cyanoacetate Condensation. Org. Synth. Link
-
Santa Cruz Biotechnology. Ethyl Cyanoacetate-1,2-13C2: Biochemical Properties. SCBT. Link
-
Creative Proteomics. Overview of 13C Metabolic Flux Analysis (13C-MFA). Creative Proteomics. Link
Sources
Technical Guide: Ethyl Cyanoacetate-13C2 as a Stable Isotope Tracer in Drug Development
Executive Summary
Ethyl Cyanoacetate-13C2 (Ethyl [1,2-13C2]cyanoacetate) is a high-fidelity stable isotope reagent used primarily in the synthesis of labeled heterocyclic pharmaceutical ingredients (APIs). By incorporating a dual Carbon-13 label into the core scaffold of pyrimidines, purines, and coumarins, researchers can utilize quantitative NMR (qNMR) and mass spectrometry (MS) to elucidate reaction mechanisms and track drug metabolism (ADME) with atomic precision.
This guide details the physicochemical properties, synthetic utility, and experimental protocols for deploying Ethyl Cyanoacetate-13C2 in high-value research environments.
Part 1: Chemical Identity & Isotopic Fidelity
Structural Specifications
The utility of Ethyl Cyanoacetate-13C2 lies in its specific labeling pattern. Unlike singly labeled variants, the dual label at the carbonyl (C1) and alpha (C2) positions creates a spin-coupled system that is distinct from natural abundance background signals.
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 115.13 g/mol (vs. 113.12 natural) |
| Isotopic Enrichment | |
| Label Position | Carbonyl carbon (C=O) and Alpha carbon ( |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 208–210 °C |
NMR Signature (The "Fingerprint")
In
-
Carbonyl Signal (
~165 ppm): Appears as a doublet ( ) with Hz. -
Alpha-Carbon Signal (
~45 ppm): Appears as a doublet ( ) with Hz.
Expert Insight: The preservation of this coupling constant (
) in the final drug product serves as definitive proof that the carbon backbone remained intact during synthesis, ruling out rearrangement pathways.
Part 2: Synthetic Utility in Drug Development
Ethyl Cyanoacetate-13C2 is the "donor" molecule of choice for introducing a labeled C-C-N fragment into heterocycles. The two primary reaction classes are the Knoevenagel Condensation and the Guanidine/Urea Cyclization .
Core Synthetic Pathways
The following diagram illustrates the transformation of the tracer into bioactive scaffolds (Pyrimidines and Coumarins).
Caption: Synthetic divergence of Ethyl Cyanoacetate-13C2 into major pharmaceutical scaffolds.
Part 3: Mechanistic Tracing & Metabolite ID
Metabolic Flux Analysis (ADME)
In drug metabolism studies, the stability of the heterocyclic ring is often the subject of investigation. By using the 13C2-labeled variant, researchers can track the fate of the drug scaffold in vivo.
-
Mass Shift Analysis: The drug will carry a +2.007 Da mass shift.
-
Fragment Tracing: If the metabolic enzyme cleaves the ring, the loss of the +2 Da shift or the appearance of a specific +2 Da fragment (e.g., labeled malonic acid derivatives) pinpoints the exact site of metabolic cleavage.
Mechanism Elucidation (Reaction Optimization)
When optimizing the synthesis of complex APIs (e.g., Allopurinol analogs), side reactions often occur. The 13C2 label acts as a beacon. If the final NMR spectrum shows the collapse of the
Part 4: Experimental Protocols
Protocol A: High-Efficiency Knoevenagel Condensation
Objective: To synthesize a 13C2-labeled intermediate with maximum isotope recovery.
Reagents:
-
Benzaldehyde derivative (1.0 eq)
-
Ethyl Cyanoacetate-13C2 (1.0 eq)[1]
-
Piperidine (0.05 eq - Catalyst)
-
Ethanol (Anhydrous)
Workflow:
-
Setup: In a flame-dried 10 mL round-bottom flask, dissolve the aldehyde (1 mmol) and Ethyl Cyanoacetate-13C2 (1 mmol, ~115 mg) in 2 mL of anhydrous ethanol.
-
Catalysis: Add piperidine (5
L) via a microsyringe. -
Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, gently heat to 50°C for 1 hour.
-
Crystallization: Cool the mixture to 0°C. The labeled product usually precipitates as a crystalline solid.
-
Filtration: Filter the solid and wash with cold ethanol.
-
Yield Check: Verify 13C enrichment via MS (Target: M+2 peak).
Protocol B: "One-Pot" Cyclization to 13C2-Uracil Derivative
Objective: Synthesis of a labeled pyrimidine core (e.g., for antiviral research).
Reagents:
-
Product from Protocol A (1.0 eq)
-
Urea or Thiourea (1.2 eq)
-
Potassium Carbonate (K
CO , 1.5 eq) -
Ethanol/Reflux[2]
Workflow:
-
Combination: Suspend the Knoevenagel adduct (from Protocol A) and Urea in ethanol (5 mL per mmol).
-
Base Addition: Add K
CO and heat the mixture to reflux (78°C). -
Monitoring: Monitor via TLC. The disappearance of the starting material (UV active) marks completion (typically 4–6 hours).
-
Workup: Acidify with 1N HCl to pH 4 to precipitate the pyrimidine derivative.
-
Validation: Dissolve ~5 mg in DMSO-d6 for
C-NMR. Look for the characteristic doublet splitting of the pyrimidine C5 and C6 carbons.
Caption: Mechanistic flow of the cyclization step preserving the 13C-13C bond.
Part 5: Quality Control & Handling
Isotopic Purity Verification
Before using the reagent in GLP (Good Laboratory Practice) studies, verify the enrichment:
-
Method: GC-MS (Gas Chromatography-Mass Spectrometry).
-
Criteria: The abundance of the M+2 peak (molecular ion + 2) must be >99% relative to the M+0 peak.
Safety & Storage (SDS Summary)
-
Hazards: Ethyl Cyanoacetate is an irritant (H315, H319) and harmful if inhaled (H332). It can release cyanide fumes upon combustion or contact with strong acids.
-
Storage: Store at room temperature under inert gas (Nitrogen/Argon) to prevent hydrolysis. Moisture will degrade the ester to cyanoacetic acid.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
-
Knoevenagel Condensation Mechanism & Applic
- Source: Asian Journal of Chemistry / Vertex AI
- Context: Detailed catalytic cycles and base-promoted mechanisms for ethyl cyanoacet
-
Synthesis of Pyrimidines via Biginelli Reaction
- Source: Journal of Applied Chemical Research
- Context: Protocols for condensing ethyl cyanoacetate with urea/thiourea to form dihydropyrimidinones.
-
13C-Labeling Str
- Source: PubMed / J. Am. Chem. Soc.
-
Context: Use of 13C-labeled pyrimidine building blocks for NMR dynamics studies.[3]
-
Ethyl Cyanoacetate Safety D
- Source: Loba Chemie / Vivan Life Sciences
- Context: Handling, storage, and toxicological d
-
NMR Coupling Constants (13C-13C)
- Source: Hebrew University / Chemical Instrument
- Context: Reference values for Jcc coupling constants in aliphatic and unsatur
Sources
Understanding 13C labeling with Ethyl Cyanoacetate-13C2
Strategic Utilization of Ethyl Cyanoacetate- C in Heterocyclic Drug Design
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, DMPK Scientists, and Structural Biologists
Introduction: The Isotopic Advantage in Scaffold Construction
In the precision engineering of small molecule therapeutics, stable isotope labeling is no longer merely a tool for mass spectrometry quantification; it is a structural probe. Ethyl Cyanoacetate-
This guide focuses on the [1,2-
Chemical Identity & Labeling Topology
Understanding the specific isotopomer is critical for experimental design. While multiple labeling patterns exist, the 1,2-
Isotopomer Specification
| Property | Specification |
| Compound Name | Ethyl Cyanoacetate-1,2- |
| Structure | EtO- |
| Labeled Positions | C1 (Carboxyl) and C2 ( |
| Isotopic Enrichment | |
| NMR Signature |
Why this pattern?
By labeling the C1-C2 bond, the integrity of this fragment can be tracked through Knoevenagel condensations and subsequent cyclizations. If the bond is cleaved or rearranged, the
Synthetic Utility: The Pyrimidine Pathway
The primary utility of ECA-
Mechanism of Incorporation
The synthesis typically involves a base-catalyzed condensation with an amidine (e.g., guanidine, urea, or thiourea).
-
Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon (
C-labeled). -
Cyclization: The second nitrogen attacks the nitrile carbon (often unlabeled in this isotopomer, though
CN variants exist). -
Result: The
C- C bond is preserved as the C5-C6 bond in the pyrimidine ring.
Visualization of the Reaction Flow
Figure 1: Reaction pathway for the incorporation of Ethyl Cyanoacetate-13C2 into a pyrimidine scaffold, highlighting the retention of the labeled bond.
Experimental Protocol: Synthesis of [5,6- C ]-4-Aminouracil
Objective: Synthesize a labeled precursor for purine analogs (e.g., labeled Caffeine or Theophylline) using ECA-
Reagents:
-
Ethyl Cyanoacetate-1,2-
C (1.0 eq) -
Urea (1.2 eq)
-
Sodium Ethoxide (2.0 eq, prepared in situ)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology
-
Preparation of Ethoxide:
-
In a flame-dried 3-neck flask under
, dissolve sodium metal (2.0 eq) in absolute ethanol. Causality: Moisture must be excluded to prevent hydrolysis of the labeled ester to cyanoacetic acid, which decarboxylates easily.
-
-
Condensation:
-
Add Urea (1.2 eq) to the ethoxide solution. Stir for 15 min at room temperature.
-
Add Ethyl Cyanoacetate-1,2-
C dropwise over 20 minutes. -
Observation: The solution may turn milky white as the sodium salt of the intermediate precipitates.
-
-
Reflux & Cyclization:
-
Heat to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC. Since the product is polar, use 10% MeOH in DCM.
-
-
Workup & Isolation:
-
Evaporate ethanol under reduced pressure (recover solvent to treat volatile radioactive waste if using
C; for C, standard waste applies). -
Dissolve residue in minimal warm water (50°C).
-
Acidify with Acetic Acid to pH 5.0. The labeled 4-aminouracil will precipitate.
-
Filter, wash with cold water, and dry in vacuo.
-
Analytical Validation: The Self-Validating System
The success of the synthesis is confirmed not just by mass shift, but by the magnetic coupling of the two adjacent
Mass Spectrometry (LC-MS)
-
Expected Shift: M+2 Da relative to the unlabeled standard.
-
Isotopic Pattern: The lack of M+1 signal (assuming 99% enrichment) confirms dual incorporation.
C-NMR Interpretation
In a standard proton-decoupled
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| C6 (Carbonyl-derived) | ~160–165 ppm | Doublet (d) | ~50–60 Hz | |
| C5 ( | ~80–90 ppm | Doublet (d) | ~50–60 Hz | Upfield shift due to electron-rich nature of C5 in diaminopyrimidines. |
| Nitrile (if labeled) | ~115 ppm | Singlet (s) | N/A | If unlabeled, no coupling to C5 is observed (unless long range). |
Analytical Workflow Diagram
Figure 2: Analytical validation workflow distinguishing isotopic incorporation via Mass Spec and structural connectivity via NMR coupling.
Applications in Drug Development[7][8][9]
Metabolic Flux Analysis (MFA)
In biological systems, the ECA-
-
Intact Drug: Doublets in NMR / M+2 in MS.
-
Metabolite (Ring Cleavage): Singlets in NMR (if C-C bond breaks) or specific fragment ions in MS/MS.
Fragment-Based Drug Discovery (FBDD)
Using ECA-
References
-
LGC Standards. Ethyl Cyanoacetate-13C2 Product Sheet. Retrieved from
-
Organic Syntheses. Synthesis of Pyrimidines via Condensation of Ethyl Cyanoacetate. Org. Synth. Coll. Vol. 4, p. 566. Retrieved from
-
National Institute of Standards and Technology (NIST). Ethyl Cyanoacetate Properties and Spectra. NIST Chemistry WebBook. Retrieved from
-
BOC Sciences. Stable Isotope Labeling of Heterocycles. Retrieved from
-
University of Jerusalem. 13C NMR: Carbon-Carbon Coupling Constants. Retrieved from
Strategic Synthesis of 13C-Labeled Metabolic Probes: The Ethyl Cyanoacetate-13C2 Protocol
The following technical guide details the application of Ethyl Cyanoacetate-13C2 as a strategic precursor for tracing carbon metabolism.
Executive Summary
Ethyl Cyanoacetate-13C2 is a specialized stable isotope-labeled building block used primarily to synthesize downstream metabolic tracers, specifically 13C-labeled pyrimidines (uracil, thymine, cytosine) and purine analogs . While not typically used as a direct metabolic substrate like glucose, it serves as the critical scaffold for generating position-specific isotopologues of nucleotides and pharmaceutical metabolites.
This guide outlines the chemical utility of Ethyl Cyanoacetate-13C2, detailing its transformation into bioactive tracers and the subsequent application of these tracers in mapping nucleotide salvage pathways and drug metabolism via Mass Isotopomer Distribution Analysis (MIDA).
Chemical Profile & Isotopic Labeling
Ethyl Cyanoacetate-13C2 is available in specific labeling patterns that determine the final position of the carbon tag in the target metabolite. Understanding the "Atom Economy" of the label is crucial for experimental design.
Structural Specifications
-
Chemical Formula:
(assuming ethyl group is unlabeled) -
Common Labeling Pattern: Ethyl Cyanoacetate-2,3-13C2
-
Position 2 (Alpha-Carbon):
-
Position 3 (Nitrile Carbon):
[1] -
Note: This [2,3] labeling preserves the C-C bond integrity during cyclization, allowing for double-labeled fragment analysis in Mass Spectrometry.
-
Purity Requirements for Metabolic Studies
-
Isotopic Enrichment: >99 atom % 13C to minimize background noise in MIDA.
-
Chemical Purity: >98% to prevent interference from unlabeled side-products in the synthesis of the final tracer.
Core Application: Synthesis of 13C-Labeled Pyrimidine Tracers
The primary utility of Ethyl Cyanoacetate-13C2 in carbon metabolism is the de novo synthesis of labeled nucleobases. These synthesized bases are then introduced to biological systems to trace Nucleotide Salvage Pathways .
Mechanism: The Urea Condensation Protocol
The most robust pathway involves the condensation of Ethyl Cyanoacetate-13C2 with Urea (or Thiourea) to form [5,6-13C2]Uracil derivatives.
-
Reagents: Ethyl Cyanoacetate-2,3-13C2 + Urea + NaOEt (Base)
-
Intermediate: 4-Aminouracil derivative (which can be hydrolyzed to Uracil)
Atom Mapping (The "Tracing" Logic)
When Ethyl Cyanoacetate-2,3-13C2 is used, the carbon atoms map to the pyrimidine ring as follows:
-
Nitrile Carbon (
): Becomes C6 of the pyrimidine ring (or C4 depending on nomenclature/substitution). -
Alpha Carbon (
): Becomes C5 of the pyrimidine ring. -
Result: A pyrimidine ring with a stable
doublet. This doublet is resistant to metabolic scrambling, making it an ideal probe for tracking the pyrimidine ring's integrity during catabolism.
Caption: Atom mapping of Ethyl Cyanoacetate-13C2 transformation into a stable [5,6-13C2]Uracil tracer.
Experimental Workflow: From Synthesis to Mass Spectrometry
This protocol describes the generation of the tracer and its subsequent use in a cell culture experiment.
Phase 1: Tracer Synthesis (Chemical)
-
Reactants: Dissolve 10 mmol Urea and 10 mmol Ethyl Cyanoacetate-2,3-13C2 in anhydrous ethanol containing sodium ethoxide (20 mmol).
-
Reflux: Heat at reflux (80°C) for 4-6 hours. The solution will turn turbid as the sodium salt of the pyrimidine precipitates.
-
Work-up: Acidify with dilute HCl to pH 4-5 to precipitate the free base (e.g., 6-aminouracil or uracil derivative).
-
Purification: Recrystallize from water/ethanol.
-
Validation: Confirm 13C incorporation via 13C-NMR (Look for doublet splitting at C5/C6 positions) and High-Resolution MS (M+2 peak).
Phase 2: Metabolic Feeding (Biological)
-
Culture System: Mammalian cells (e.g., HeLa, HEK293) or Bacterial cultures.
-
Media Prep: Prepare media deficient in uracil/nucleosides. Add the synthesized [5,6-13C2]Uracil at physiological concentrations (e.g., 50 µM).
-
Incubation: Culture for 24-48 hours (approx. 1-2 cell doublings).
-
Quenching: Rapidly wash cells with ice-cold saline and quench metabolism with 80% MeOH (-80°C).
Phase 3: Analysis (Analytical)
-
Extraction: Extract intracellular metabolites (nucleotides: UMP, UDP, UTP, RNA).
-
LC-MS/MS: Use a Triple Quadrupole or Orbitrap MS.
-
Target Ions: Monitor the transition of UMP (M+2) and UTP (M+2).
-
Fragmentation: In MS/MS, the uracil base fragment will retain the +2 Da mass shift (
), distinguishing it from the ribose moiety.
-
Data Analysis: Mass Isotopomer Distribution (MIDA)
When analyzing the data, the Ethyl Cyanoacetate-derived label allows you to distinguish between De Novo Synthesis (unlabeled) and Salvage (labeled).
| Metabolite | Mass Shift | Origin | Interpretation |
| Uracil | M+0 | Endogenous | De novo synthesis (via Orotate) |
| Uracil | M+2 | Exogenous | Direct uptake of the [5,6-13C2] tracer |
| UTP | M+0 | Endogenous | De novo synthesis active |
| UTP | M+2 | Exogenous | Salvage pathway active (Uracil |
| UTP | M+1 | Recycled | Rare: Indicates breakdown of the ring and recycling of single carbons (unlikely with this stable double label) |
Calculating Salvage Flux
Case Study: Drug Development (Allopurinol Analogues)
Ethyl Cyanoacetate-13C2 is also the starting material for synthesizing labeled Allopurinol , a drug used for gout. In drug metabolism (ADME) studies:
-
Synthesis: Ethyl Cyanoacetate-13C2 + Triethyl Orthoformate + Hydrazine
[13C]-Allopurinol . -
Metabolism: The drug is oxidized to Oxypurinol .
-
Tracing: The 13C label remains in the pyrazole ring of Oxypurinol, allowing researchers to quantify the conversion rate and renal clearance of the active metabolite without interference from endogenous purines.
Caption: Complete workflow from Ethyl Cyanoacetate-13C2 precursor to metabolic data acquisition.
References
-
PubChem. (n.d.). Ethyl cyanoacetate | C5H7NO2.[4] National Library of Medicine. Retrieved from [Link]
-
Sargordan-Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research. Retrieved from [Link]
-
Wunderlich, C. H., et al. (2012). Synthesis of (6-13C)pyrimidine nucleotides as spin-labels for RNA dynamics. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Syntheses. (1955). Ethyl Cyanoacetate Synthesis Protocol. Coll. Vol. 1, p.254. Retrieved from [Link]
Sources
Isotopic Architecture: The Mechanistic Role of Ethyl Cyanoacetate-13C2 in Heterocyclic Labeling
Executive Summary
Ethyl Cyanoacetate-13C2 serves as a foundational "linchpin" reagent in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs), particularly heterocycles like pyrimidines, purines, and coumarins.[1] Its utility stems from its dual electrophilic/nucleophilic nature and the high acidity of its
This guide details the mechanistic pathways by which Ethyl Cyanoacetate-13C2 transfers its carbon isotopes into target scaffolds. We focus on the [2,3-
The Isotopic Architect: Reagent Profile
To understand the mechanism, one must first map the reactive centers of the labeled reagent.
-
Chemical Identity: Ethyl [2,3-
C ]cyanoacetate[1][2] -
Isotopic Payload: Two
C atoms.[3] -
Structural Role: It provides a C-C-N fragment (or C-C-C upon hydrolysis) that often forms the "backbone" of heterocyclic rings.
Reactivity Map
The molecule operates through two primary mechanistic modes:
-
Carbanion Formation (C2): Base-mediated abstraction of the
-proton creates a resonance-stabilized enolate, capable of attacking aldehydes (Knoevenagel) or alkyl halides (Alkylation). -
Nucleophilic Attack on Nitrile (C3): The cyano group can be attacked by nucleophiles (amines, hydrazines) to close rings, converting the linear nitrile into a cyclic amine/imine.[1]
Mechanistic Pathways of Label Transfer
Pathway A: The Knoevenagel Condensation (C-C Bond Formation)
This is the gateway reaction for synthesizing labeled coumarins and
Mechanism:
-
Deprotonation: A weak base (e.g., piperidine, DABCO) abstracts a proton from the labeled
-methylene ( CH ).[1] -
Nucleophilic Attack: The resulting
C-enolate attacks the carbonyl carbon of an aldehyde. -
Dehydration: An E1cB-style elimination of water yields the unsaturated product, locking the
C label into the alkene bridge.
Isotopic Fate: The label remains at the
Pathway B: Pyrimidine Cyclization (Ring Construction)
This is the critical pathway for nucleotide analogs and oncology drugs.
Mechanism:
-
Activation: Ethyl cyanoacetate is often first reacted with triethyl orthoformate to form an ethoxymethylene intermediate.
-
Condensation: Urea, thiourea, or guanidine attacks the activated double bond.[1]
-
Cyclization: The nitrogen of the urea attacks the cyano group (
CN), closing the ring.
Isotopic Fate:
-
The Methylene
C becomes C5 of the pyrimidine ring. -
The Cyano
C becomes C6 (often bearing an amino or hydroxy group depending on tautomerism). -
Result: A pyrimidine ring with two adjacent labeled carbons, providing a distinct M+2 mass shift and a specific
coupling constant in NMR.[1]
Visualization of Mechanistic Flow[4][5]
The following diagram illustrates the divergent pathways for Ethyl Cyanoacetate-13C2, showing how the linear precursor transforms into cyclic drug scaffolds.
Figure 1: Mechanistic divergence of Ethyl Cyanoacetate-13C2 into Coumarin and Pyrimidine scaffolds.
Experimental Protocols
Protocol 1: Synthesis of [5,6- C ]-4-Aminouracil
Application: Precursor for labeled purines (e.g., Caffeine, Theophylline) or antifolates.[1]
Reagents:
-
Ethyl [2,3-
C ]cyanoacetate (1.0 eq)[1] -
Urea (1.2 eq)[1]
-
Sodium Ethoxide (NaOEt) (2.0 eq)[1]
-
Absolute Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Preparation of Ethoxide: Dissolve sodium metal in absolute ethanol under
atmosphere to generate fresh NaOEt. -
Addition: Add urea to the ethoxide solution, followed by the dropwise addition of Ethyl [2,3-
C ]cyanoacetate.-
Mechanistic Note: The order of addition prevents self-condensation of the cyanoacetate.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction is driven by the precipitation of the sodium salt of the pyrimidine.
-
Workup: Cool the mixture. Filter the sodium salt precipitate.
-
Acidification: Dissolve the salt in minimal water and acidify with acetic acid to pH 5. The labeled 4-aminouracil will precipitate.
-
Purification: Recrystallize from water/ethanol.
Self-Validating Check:
-
Yield: Expect 70–85%.
-
Visual: Product should be a white crystalline solid.
Protocol 2: Knoevenagel Synthesis of [3- C]-Coumarin
Application: Fluorescent probes and anticoagulant standards.
Reagents:
Step-by-Step Methodology:
-
Mixing: Combine salicylaldehyde and labeled ethyl cyanoacetate in ethanol.
-
Catalysis: Add catalytic piperidine.
-
Reaction: Stir at room temperature or mild reflux. The solution will often turn yellow/fluorescent.
-
Hydrolysis/Decarboxylation (Optional): If the cyano group is not desired in the final product, acid hydrolysis (HCl/AcOH) converts the intermediate 3-cyanocoumarin to the carboxylic acid, which can then be decarboxylated.
-
Note: If using Ethyl [2-
C]cyanoacetate, the label remains at position 3 of the coumarin ring.
-
Analytical Validation (Data Presentation)
To confirm the incorporation of the label without scrambling, use
Table 1: Expected Analytical Signatures
| Analytical Method | Parameter | Observation (Labeled vs. Unlabeled) | Mechanistic Interpretation |
| HRMS | Molecular Ion ( | Shift of +2.0067 Da (for | Confirms presence of two heavy isotopes. |
| Chemical Shift ( | Signal intensity increases >100x | Confirms enrichment at specific positions.[1] | |
| Coupling ( | Doublet splitting observed ( | Confirms the C-C bond from the reagent is intact (e.g., C5-C6 in pyrimidine). | |
| Coupling ( | Satellite peaks appear around protons attached to | Large |
References
-
Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
-
Organic Syntheses. Synthesis of 4-amino-2-mercapto-5-pyrimidinecarboxylic acid ethyl ester (Example of Pyrimidine Cyclization). [Link]
-
National Institutes of Health (PubMed). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. [Link]
-
Pharmaffiliates. Ethyl Cyanoacetate-2,3-13C2 Product Specifications and Applications. [Link][1][2]
-
European Journal of Chemistry. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate. [Link]
Sources
Decoding Cellular Dynamics: A Technical Guide to 13C-Metabolic Flux Analysis
Topic: Introduction to Metabolic Flux Analysis using 13C Tracers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Part 1: The Kinetic Imperative
In drug discovery and systems biology, static metabolomics provides a snapshot of cellular abundance—a "balance sheet" of metabolites. However, abundance can be deceiving. A high concentration of a metabolite (e.g., lactate) could indicate high production (active glycolysis) or blocked consumption (mitochondrial dysfunction).
13C-Metabolic Flux Analysis (13C-MFA) resolves this ambiguity by adding the dimension of time. It transforms the static snapshot into a motion picture, quantifying the intracellular rates (fluxes) at which carbon substrates traverse metabolic networks. For the drug developer, this is the difference between knowing a target is present and knowing how a molecule alters the cell's engine in real-time.
The Core Concept: The Inverse Problem
MFA does not measure flux directly. It is a computational solution to an inverse problem. We measure the consequence of flux—the incorporation of stable isotopes (13C) into downstream metabolites—and use mathematical models to retro-calculate the fluxes that must have produced those labeling patterns.[1][2][3]
Part 2: Experimental Design & Tracer Logic
The success of an MFA experiment is determined before the first cell is seeded. The choice of tracer dictates which pathways become "visible" to the analysis.
Tracer Selection Strategy
While [U-13C]Glucose is the most common tracer, it is not always the most informative for specific pathway resolution.
| Tracer | Primary Application | Mechanism of Action |
| [U-13C]Glucose | Global Metabolism | Uniformly labels all downstream carbons. Excellent for total biosynthesis rates but provides low resolution for resolving glycolysis vs. Pentose Phosphate Pathway (PPP). |
| [1,2-13C]Glucose | Gold Standard for Central Carbon | Distinguishes Glycolysis from PPP. In Glycolysis, C1 & C2 remain attached. In PPP, C1 is lost as CO2. This distinct mass shift is easily resolved by MS. |
| [1-13C]Glutamine | TCA & Anaplerosis | Traces glutaminolysis and reductive carboxylation (critical in cancer metabolism/hypoxia studies). |
| [1,6-13C]Glucose | TCA Cycle Flux | Provides high precision for TCA cycle fluxes and pyruvate cycling. |
Expert Insight: For a comprehensive map of central carbon metabolism (Glycolysis + PPP + TCA), a parallel labeling experiment using [1,2-13C]Glucose in one set of wells and [U-13C]Glutamine in another provides the highest confidence intervals for flux estimation [1, 2].
The Steady-State Requirement
Standard 13C-MFA assumes two steady states:
-
Metabolic Steady State: Metabolite concentrations and fluxes are constant during the experiment (e.g., exponential growth phase).
-
Isotopic Steady State: The 13C label has saturated the network and is no longer changing over time.
-
Note: If your system cannot reach steady state (e.g., rapid signaling events in mammalian cells), you must use Isotopically Non-Stationary MFA (INST-MFA) , which requires multiple time-point sampling and more complex differential equation modeling [3].
-
Part 3: The Critical Protocol (Quenching & Extraction)
The validity of MFA data rests entirely on the Quenching step. Mammalian metabolism turns over in seconds. If cells are harvested slowly (e.g., trypsinization, centrifugation at room temp), the resulting data reflects the stress of harvest, not the phenotype of interest.
Protocol: Adherent Cell Quenching (The "Cold Wash" Method)
Standardized for LC-MS analysis of central carbon metabolism.
Materials:
-
PBS (4°C)
-
Extraction Solvent: 80% Methanol / 20% Water (Pre-chilled to -80°C on dry ice)
-
Cell Scrapers (polyethylene)
Step-by-Step Workflow:
-
Preparation: Place culture plates on a bed of ice. Have extraction solvent ready at -80°C.
-
Rapid Wash: Aspirate media completely. Immediately add 5 mL ice-cold PBS. Aspirate immediately.
-
Critical: This step removes extracellular 13C-glucose but must take <5 seconds to prevent metabolic shock.
-
-
Quench: Immediately pour 1 mL of -80°C 80% Methanol directly onto the cell monolayer.
-
Extraction: Incubate plate at -80°C for 15 minutes.
-
Harvest: Scrape cells into the methanol mixture while keeping the plate on dry ice. Transfer to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new vial for LC-MS.
Part 4: Analytical & Computational Workflow
Mass Spectrometry & Data Processing
The output of the MS analysis is the Mass Isotopomer Distribution (MID) .[5]
-
Isotopologues: Molecules differing by mass (e.g., M+0, M+1, M+2).
-
Correction: Raw MS data must be corrected for the natural abundance of isotopes (13C is naturally 1.1%, plus O, H, N isotopes) using software like IsoCor or the correction modules in INCA.
The Computational Loop (INCA/EMU)
We use the Elementary Metabolite Unit (EMU) framework [4] to simulate labeling patterns. This reduces the computational burden of tracking every single atom transition.
Visualization: The MFA Iteration Loop
The following diagram illustrates how experimental data and computational models converge to estimate flux.
Figure 1: The iterative workflow of 13C-MFA. The "Fit" is achieved when the simulated isotopic distribution matches the experimentally measured distribution.
Part 5: Visualizing Atom Mapping (Glycolysis vs. PPP)
Understanding how carbon atoms scramble is essential for interpreting data. The split between Glycolysis and the Pentose Phosphate Pathway (PPP) is the classic example of why specific tracers are used.
-
Glycolysis: Glucose (6 carbons) splits into two Pyruvates (3 carbons each).
-
Oxidative PPP: Carbon 1 of Glucose is released as CO2.
Visualization: Carbon Fate Map
The diagram below tracks Carbon 1 (Red) and Carbon 2 (Blue) of Glucose.
Figure 2: Atom mapping of [1,2-13C]Glucose. In Glycolysis, Pyruvate retains both labels (M+2). In the oxidative PPP, C1 is lost as CO2, resulting in M+1 or M+0 downstream species.
References
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009).[6] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
-
Antoniewicz, M. R. (2018).[3][6][7] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link][6]
-
Young, J. D. (2014).[3] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[3][5][8] Bioinformatics. [Link][3][5][8][9][10][11]
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering. [Link]
-
Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry (Rabinowitz Lab). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing labeled heterocycles with Ethyl Cyanoacetate-13C2
Application Note: Strategic Synthesis of C -Labeled Heterocycles
Protocol for Ethyl [2,3- C ]cyanoacetate as a Linchpin Precursor
Abstract & Strategic Overview
Stable isotope-labeled heterocycles are critical tools in drug development, serving as non-exchangeable internal standards for LC-MS/MS quantitation and tracers for metabolic pathway elucidation. Ethyl cyanoacetate (ECA) is a "linchpin" reagent in heterocyclic chemistry. By utilizing Ethyl [2,3-
This application note details the protocols for synthesizing these privileged scaffolds. Unlike singly labeled precursors, the
Reagent Profile & Isotopomer Selection
To maximize the utility of the label within the heterocyclic core, this guide utilizes the [2,3-
| Reagent | Structure | Labeling Logic |
| Ethyl [2,3- | Preferred. Incorporates two adjacent carbons into the ring framework of pyrimidines and thiophenes. | |
| Ethyl [1,2- | Alternative. Useful for coumarins (labels C2=O and C3) but less effective for thiophenes where the ester remains exocyclic. |
Key Physical Properties:
-
MW: 115.1 g/mol (vs. 113.1 unlabeled)[1]
-
Appearance: Colorless to pale yellow liquid
-
Storage: 2-8°C, Hygroscopic. Store under Argon.
Divergent Synthetic Pathways (Visualized)
The following flowchart illustrates how the
Figure 1: Retrosynthetic tracking of the
Protocol A: The Gewald Synthesis (Labeled Thiophenes)
Target:
Materials
-
Cyclohexanone (or substituted ketone): 1.0 mmol[1]
-
Ethyl [2,3-
C ]cyanoacetate: 1.0 mmol (115 mg)[1] -
Elemental Sulfur (
): 1.0 mmol (32 mg)[1] -
Morpholine: 1.2 mmol (105 µL)[1]
-
Ethanol (Absolute): 2 mL
Step-by-Step Methodology
-
Activation: In a 5 mL microwave vial (or round bottom flask), dissolve the ketone and Ethyl [2,3-
C ]cyanoacetate in ethanol. -
Sulfur Addition: Add elemental sulfur and morpholine dropwise. Note: Morpholine acts as both the base catalyst for the initial Knoevenagel condensation and the reductant for sulfur.
-
Reaction:
-
Method A (Microwave - Preferred): Heat at 100°C for 15 minutes (max power 150W). This minimizes isotopic scrambling and side reactions.
-
Method B (Thermal): Reflux at 70°C for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Work-up: Cool to room temperature. The product often precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and purify via silica flash chromatography.[1]
Validation Point: The C2-C3 bond is directly derived from the
Protocol B: Pyrimidine Construction
Target:
Materials
-
Ethyl [2,3-
C ]cyanoacetate: 1.0 mmol[1] -
Formamidine Acetate (or Guanidine HCl): 1.2 mmol[1]
-
Sodium Ethoxide (NaOEt): 2.5 mmol (prepared fresh or 21% wt solution)[1]
-
Ethanol (Anhydrous): 3 mL
Step-by-Step Methodology
-
Base Preparation: Dissolve NaOEt in anhydrous ethanol under
atmosphere. Critical: Moisture causes hydrolysis of the labeled ester, lowering yield.[1] -
Reagent Mixing: Add Formamidine Acetate to the base solution. Stir for 10 minutes to liberate the free base.
-
Addition: Add Ethyl [2,3-
C ]cyanoacetate dropwise. -
Cyclization: Reflux the mixture for 4–6 hours. The solution typically turns yellow/orange.
-
Quench: Cool to 0°C. Acidify carefully with Glacial Acetic Acid to pH 5-6.
-
Isolation: The labeled pyrimidine usually precipitates upon acidification. Filter and recrystallize from water/ethanol.
Protocol C: Coumarin Synthesis (Knoevenagel)
Target:
Materials
-
Salicylaldehyde (2-hydroxybenzaldehyde): 1.0 mmol
-
Ethyl [2,3-
C ]cyanoacetate: 1.0 mmol[1] -
Piperidine: 2 drops (Cat.)
-
Solvent-free (Grinding method) or Ethanol.[3]
Step-by-Step Methodology
-
Mixing: In a mortar (green chemistry approach), combine Salicylaldehyde and the labeled ECA.
-
Catalysis: Add 2 drops of piperidine.
-
Grinding: Grind the mixture with a pestle for 10-15 minutes. The mixture will warm up (exothermic) and solidify into a yellow mass.
-
Purification: Wash the solid with water to remove the catalyst, then recrystallize from ethanol.
-
Result: The C3 position is
C-labeled, and the attached Cyano group is C-labeled.
Quality Control & Validation (NMR)
The hallmark of a successful synthesis using
| Scaffold | Labeled Positions | Expected NMR Signal ( | Coupling Constant ( |
| Thiophene | C2 and C3 | Two Doublets | ~60-65 Hz (Aromatic) |
| Pyrimidine | C5 and C6 | Two Doublets | ~55-70 Hz |
| Coumarin | C3 and Cyano | Two Doublets | ~70-80 Hz ( |
Troubleshooting:
-
Singlets observed? Scrambling or bond cleavage occurred (rare in these protocols). Ensure reaction temperature didn't exceed 150°C.
-
Low Yield? Check the dryness of ethanol. Water competes with the condensation reaction.
References
-
Gewald Reaction Mechanism & Isotope Applic
-
Pyrimidine Synthesis via Ethyl Cyanoacet
-
Knoevenagel Condens
-
NMR Coupling Constants (
) -
Commercial Availability of Ethyl Cyanoacet
- Source: Sigma-Aldrich / Merck Product Sheet.
- Context: Verification of [1,2-13C2] vs [2,3-13C2] availability.
-
[1]
Sources
- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Use of Ethyl Cyanoacetate-¹³C₂ in Knoevenagel Condensation Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl Cyanoacetate-¹³C₂ in Knoevenagel condensation reactions. This document will delve into the mechanistic intricacies of the reaction, offer detailed experimental protocols, and explore the applications of the isotopically labeled products in various research and development settings.
Introduction: The Knoevenagel Condensation and the Significance of Isotopic Labeling
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is widely employed in the synthesis of fine chemicals, polymers, and a vast array of pharmaceutical agents, including anticancer, antimalarial, and antibacterial drugs.[3][4][5]
Ethyl cyanoacetate is a commonly used active methylene compound in this reaction. The introduction of its isotopically labeled counterpart, Ethyl Cyanoacetate-¹³C₂, where the two carbon atoms of the cyano and acetate carbonyl groups are replaced with the stable isotope ¹³C, offers a powerful tool for a deeper understanding and broader application of this fundamental reaction.
The use of stable isotopes like ¹³C allows for the precise tracking of atoms through a reaction pathway or a metabolic system without altering the chemical properties of the molecule.[6][7] This enables detailed mechanistic studies, elucidation of metabolic pathways, and the use of labeled compounds as internal standards for quantitative analysis in mass spectrometry.[8]
Mechanistic Insights: The Role of Ethyl Cyanoacetate-¹³C₂
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of an aldehyde or ketone, followed by a dehydration step.[1][9] The use of Ethyl Cyanoacetate-¹³C₂ provides an unambiguous method to trace the fate of the cyano and ester carbonyl carbons throughout the reaction sequence.
The generally accepted mechanism involves the following key steps:
-
Carbanion Formation: A base, typically a weak amine like piperidine or an inorganic base, abstracts an acidic α-hydrogen from ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate).[9]
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[9]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to yield a β-hydroxy compound.
-
Dehydration: The β-hydroxy intermediate undergoes dehydration, typically base-catalyzed, to eliminate a molecule of water and form the final α,β-unsaturated product.[9]
The presence of the ¹³C labels in Ethyl Cyanoacetate-¹³C₂ allows for the precise determination of the location of these carbon atoms in the final product and any intermediates, which can be invaluable for confirming reaction mechanisms and studying potential side reactions.[6][10]
Caption: Knoevenagel condensation mechanism using Ethyl Cyanoacetate-¹³C₂.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Knoevenagel condensation reactions using Ethyl Cyanoacetate-¹³C₂. These protocols are intended as a starting point and may require optimization based on the specific aldehyde or ketone used.
Protocol 1: Homogeneous Catalysis with Piperidine
This protocol describes a classic and widely used method for the Knoevenagel condensation.[11][12]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethyl Cyanoacetate-¹³C₂ (1.0-1.2 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone (1.0 eq) and Ethyl Cyanoacetate-¹³C₂ (1.1 eq).
-
Add ethanol to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress by TLC.
-
Upon completion of the reaction (as indicated by TLC, typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11][13]
Protocol 2: Heterogeneous Catalysis with a Solid Base
The use of heterogeneous catalysts offers advantages such as easier separation and potential for catalyst recycling.[14]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethyl Cyanoacetate-¹³C₂ (1.2 eq)
-
Solid base catalyst (e.g., basic alumina, amine-functionalized silica)
-
Toluene (or other suitable high-boiling solvent)
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
TLC apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the solid base catalyst (e.g., 100 mg) in toluene (10 mL).
-
Add the aldehyde or ketone (1.0 eq) and Ethyl Cyanoacetate-¹³C₂ (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.[11]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[11]
Protocol 3: Solvent-Free "Green" Synthesis
Solvent-free conditions are environmentally friendly and can lead to shorter reaction times and simpler work-ups.[15][16]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethyl Cyanoacetate-¹³C₂ (1.0-1.2 eq)
-
Basic catalyst (e.g., DBU, basic alumina)
-
Reaction vial or round-bottom flask
-
Heating plate with magnetic stirring
Procedure:
-
In a reaction vial, mix the aldehyde or ketone (1.0 eq) and Ethyl Cyanoacetate-¹³C₂ (1.1 eq).
-
Add the basic catalyst (e.g., 5-10 mol% DBU).
-
Heat the mixture with vigorous stirring at a temperature ranging from 60 to 100 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
If a liquid catalyst was used, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer, and concentrate.
-
If a solid catalyst was used, filter off the catalyst and wash it with a suitable solvent.
-
Purify the crude product by column chromatography or recrystallization.[17]
Data Presentation and Analysis
The progress of the Knoevenagel condensation can be monitored by various analytical techniques, and the structure of the ¹³C-labeled product can be confirmed using spectroscopic methods.
| Technique | Purpose | Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Disappearance of starting materials and appearance of a new, typically more conjugated (lower Rf), product spot. |
| Gas Chromatography (GC) | Quantitative reaction monitoring | Quantify the consumption of reactants and the formation of the product over time. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR will show characteristic signals for the vinylic proton. ¹³C NMR will show enriched signals for the labeled carbon atoms, confirming their position in the final product. |
| Mass Spectrometry (MS) | Molecular weight determination and isotopic enrichment analysis | The molecular ion peak will correspond to the ¹³C-labeled product. The isotopic distribution will confirm the incorporation of the ¹³C atoms.[18][19] |
| Infrared (IR) Spectroscopy | Functional group analysis | Appearance of a C=C stretching vibration and characteristic shifts in the C≡N and C=O stretching frequencies upon conjugation. |
Applications in Research and Drug Development
The ¹³C-labeled products synthesized via the Knoevenagel condensation using Ethyl Cyanoacetate-¹³C₂ have several important applications:
-
Mechanistic Studies: The labeled compounds can be used to definitively trace the carbon skeleton during subsequent reactions, helping to elucidate complex reaction mechanisms.[10]
-
Metabolic Studies: In drug development, ¹³C-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[7]
-
Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry-based bioanalytical assays for the accurate quantification of the unlabeled drug or metabolite in biological matrices.[8]
-
Proteomics and Metabolomics: Stable isotope-labeled compounds are widely used in proteomics and metabolomics research to study protein and metabolite dynamics in complex biological systems.[7]
Caption: General experimental workflow for Knoevenagel condensation.
Conclusion
The use of Ethyl Cyanoacetate-¹³C₂ in Knoevenagel condensation reactions provides a powerful and versatile tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to precisely track the labeled carbon atoms offers significant advantages for mechanistic elucidation, metabolic studies, and quantitative analysis. The protocols and information presented in these application notes are intended to facilitate the successful implementation of this valuable technique in the laboratory.
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Dalton Transactions. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]
-
Journal of the Serbian Chemical Society. An easy-to-use heterogeneous catalyst for the Knoevenagel condensation. [Link]
-
Wikipedia. Isotopic labeling. [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
-
Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. [Link]
-
MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]
-
PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]
-
IAEA International Nuclear Information System. Isotopes and organic reaction mechanisms. [Link]
-
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
European Journal of Chemistry. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
X-Chem. Flow Chemistry for Contemporary Isotope Labeling. [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
-
Bulletin of the Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. [Link]
-
PubMed. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. [Link]
-
Moravek, Inc. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
ResearchGate. Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF. [Link]
-
New Journal of Chemistry. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. [Link]
-
I.R.I.S. Mass spectrometry monitoring of organic reactions: a gas-phase study to highlight the reaction mechanism of the Knoevenagel condensation. [Link]
-
Journal of Organic Chemistry. Knoevenagel Condensation in the Heterogeneous Phase Using A1P04-A1203. [Link]
-
Sciforum. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst †. [Link]
-
arkat usa. Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. [Link]
-
ResearchGate. Monitoring of the Knoevenagel condensation by Raman microscopy when the reaction was carried out with (a) 3,4. [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
Taylor & Francis. Knoevenagel condensation – Knowledge and References. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. moravek.com [moravek.com]
- 8. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 9. youtube.com [youtube.com]
- 10. ias.ac.in [ias.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. acgpubs.org [acgpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Mass spectrometry monitoring of organic reactions: a gas-phase study to highlight the reaction mechanism of the Knoevenagel condensation [iris.uniroma1.it]
Protocol: 13C NMR Analysis of Ethyl Cyanoacetate-[1,2-13C2] Incorporation
Abstract
This application note details the protocol for utilizing Ethyl Cyanoacetate-[1,2-13C2] as a mechanistic probe in the synthesis of heterocyclic drug scaffolds. By leveraging the specific scalar coupling (
Introduction
Ethyl cyanoacetate is a ubiquitous building block in medicinal chemistry, serving as the "active methylene" component in Knoevenagel condensations and subsequent cyclizations. In drug development, verifying the structural integrity of this unit during complex multi-step syntheses is critical.
Standard
Key Advantages:
-
Mechanistic Validation: Confirms the C-C bond remains intact during reaction.
-
Hybridization Tracking: The magnitude of
changes predictably as the alpha carbon transitions from (reactant) to (product), providing a direct readout of the reaction progress. -
Metabolic Tracing: The stable isotope label allows for downstream ADME studies to track the pharmacophore in biological systems.
Materials & Instrumentation
Reagents[1][2][3][4][5][6][7][8]
-
Tracer: Ethyl Cyanoacetate-[1,2-13C2] (99 atom %
C).-
Labeling Pattern: Carbonyl (C1) and Alpha-methylene (C2) carbons are
C-enriched. -
Structure:
-
-
Solvent: Chloroform-d (
) with 0.03% TMS (for standard organic synthesis) or DMSO- (for polar heterocycles). -
Relaxation Agent (Optional): Chromium(III) acetylacetonate (
) for quantitative integration (0.05 M).
Instrumentation[8]
-
NMR Spectrometer: 400 MHz or higher (100 MHz for
C). -
Probe: Broadband observe (BBO) or Inverse (with
C decoupling capability) optimized for carbon detection.
Experimental Protocol
Sample Preparation
-
Reactant Reference: Dissolve 10 mg of Ethyl Cyanoacetate-[1,2-13C2] in 0.6 mL
. -
Reaction Product: Isolate the labeled product (e.g., via column chromatography).[1] Dissolve 10-15 mg in 0.6 mL of the appropriate deuterated solvent.
-
Note: Due to 99% enrichment, sample concentration can be significantly lower than natural abundance experiments (1-2 mg is often sufficient for structural verification).
-
Acquisition Parameters ( C )
The following parameters are optimized for detecting the labeled doublet without saturation.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Bruker) / s2pul (Varian) | 30° pulse angle prevents saturation of carbons with long T1. |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | Allows sufficient relaxation for integration; labeled carbons may have longer T1. |
| Acquisition Time (AQ) | 1.0 - 1.5 seconds | Ensures high digital resolution to resolve |
| Spectral Width (SW) | 240 ppm | Covers Carbonyl (~170 ppm) to Methyl (~10 ppm). |
| Scans (NS) | 128 - 256 | High S/N is achieved quickly due to enrichment. |
| Decoupling | WALTZ-16 or GARP | Essential to remove |
Critical Step for Quantitation: If determining the % incorporation or yield relative to an internal standard, use Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay) to suppress the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration.
Data Analysis & Interpretation
The "Fingerprint" Logic
The core analysis relies on identifying the Carbonyl-Alpha Doublet .
-
Intact Bond: Both C1 and C2 appear as doublets (d) due to mutual coupling.
-
Broken Bond: If the bond is cleaved (scrambling), the signals collapse to singlets (s).
Chemical Shift & Coupling Constants
The magnitude of the coupling constant (
| State | Structure | Hybridization (C1-C2) | Chemical Shift (ppm) | Coupling Constant ( |
| Reactant | C1: ~165, C2: ~25 | 40 - 45 Hz | ||
| Product (Alkene) | C1: ~163, C2: ~100-110 | 70 - 80 Hz | ||
| Product (Alkane) | C1: ~168, C2: ~40-50 | 35 - 40 Hz |
-
Interpretation: A shift in
from ~42 Hz to ~75 Hz confirms the formation of the double bond (Knoevenagel product) while proving the original C-C connectivity is preserved.
Visualization of Workflow
The following diagram illustrates the synthesis and decision logic for interpreting the NMR data.
Caption: Logic flow for interpreting 13C incorporation. The increase in coupling constant (J) confirms the transition to an unsaturated product.
Case Study: Synthesis of Coumarin-3-Carboxylate
In the synthesis of coumarin derivatives via the reaction of salicylaldehyde with ethyl cyanoacetate:
-
Reactant Spectrum: The
C NMR of the starting material shows the carbonyl at 165.0 ppm and alpha-carbon at 25.0 ppm. Both appear as doublets with Hz. -
Reaction: Base-catalyzed condensation forms the intermediate
-cyanoacrylate, followed by cyclization. -
Product Spectrum: The final coumarin scaffold shows the labeled carbonyl (lactone) at ~158 ppm and the labeled C3 carbon (alkene) at ~115 ppm.
-
Verification: The signals appear as doublets with a significantly larger coupling constant (
Hz), confirming the formation of the bond between the lactone carbonyl and the C3 position.
Troubleshooting
| Issue | Possible Cause | Solution |
| Singlets instead of Doublets | Decoupling power too high (unlikely) or bond cleavage. | Check if the reaction conditions promote decarboxylation or retro-aldol cleavage. |
| Complex Multiplets | Proton decoupling is OFF or insufficient. | Ensure cpd (composite pulse decoupling) is active during acquisition. |
| Low Signal Intensity | Long relaxation times (T1) of quaternary carbons. | Increase Relaxation Delay (D1) to >5 seconds or add Cr(acac)3. |
| Chemical Shift Mismatch | Solvent effects. |
References
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin.[2] Retrieved February 21, 2026, from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Context: Pulse sequences for labeled compounds).
Sources
Mass spectrometry methods for detecting Ethyl Cyanoacetate-13C2 labeled metabolites
Application Note: Targeted LC-MS/MS Profiling of Ethyl Cyanoacetate-13C2 and its Metabolic Derivatives
Introduction & Scientific Rationale
Ethyl Cyanoacetate (ECA) is a versatile reagent frequently utilized in the Knoevenagel condensation synthesis of heterocycles, including pyrimidines and purines used in oncology and antiviral therapies. When using Ethyl Cyanoacetate-13C2 (typically labeled at the cyano and methylene carbons:
-
Chemical Instability: ECA is an ester.[1] In biological matrices (plasma/liver microsomes), it is rapidly hydrolyzed by carboxylesterases (CES1/CES2) and serum albumin to Cyanoacetic Acid (CAA) .
-
Polarity Divergence: The parent (ECA) is moderately hydrophobic, while the primary metabolite (CAA) is a small, highly polar organic acid.
This guide provides a validated workflow to simultaneously extract, separate, and quantify both the parent ester and its acid metabolite, ensuring the
Tracer Chemistry & Metabolic Fate
To accurately track the label, we must understand the mass shifts.
-
Parent: Ethyl Cyanoacetate-13C2 (
).-
Unlabeled MW: 113.1 Da
Labeled MW: 115.1 Da.
-
-
Primary Metabolite: Cyanoacetic Acid-13C2 (
).-
Unlabeled MW: 85.06 Da
Labeled MW: 87.06 Da.
-
Note: The ethyl group is lost during hydrolysis. If your label is on the ethyl group, the metabolite will be unlabeled. This protocol assumes the label is on the stable cyano-acetate backbone .
Figure 1: Metabolic Pathway & Workflow
Caption: Metabolic hydrolysis of Ethyl Cyanoacetate-13C2 to Cyanoacetic Acid-13C2 and the critical quenching step required to preserve the parent compound.
Protocol 1: Sample Preparation (The "Esterase Block")
Challenge: ECA half-life in rat plasma can be <1 minute due to high esterase activity. In human plasma, it is more stable but still degrades. Solution: Immediate acidification and protein precipitation.
Reagents:
-
Quench Solution: Acetonitrile (ACN) containing 1.0% Formic Acid (FA) + Internal Standard (e.g., Cyanoacetic acid-15N for metabolite, Ethyl Acetate-d8 for parent).
-
Stabilization Buffer (for blood collection): 100 mM Sodium Fluoride (NaF) or PMSF (if available) to inhibit esterases at the moment of draw.
Step-by-Step Workflow:
-
Collection: Collect blood into tubes containing NaF/K2EDTA (pre-chilled on wet ice).
-
Plasma Separation: Centrifuge at 4°C, 2000 x g for 5 min.
-
Immediate Quench:
-
Transfer 50 µL plasma to a new tube.
-
Immediately add 200 µL ice-cold Quench Solution (1:4 ratio).
-
Why? The high organic content precipitates enzymes; the formic acid lowers pH to <3.0, deactivating remaining esterase catalytic sites.
-
-
Extraction: Vortex vigorously for 30 seconds.
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to an LC vial. Dilute with 100 µL Water (0.1% FA) to improve peak shape on the LC column.
Protocol 2: LC-MS/MS Method Development
Challenge: Retaining the polar metabolite (CAA) while eluting the hydrophobic parent (ECA). Solution: Use a High-Strength Silica (HSS) T3 column. Unlike standard C18, T3 bonding tolerates 100% aqueous mobile phases, essential for retaining small organic acids like Cyanoacetic Acid.
Chromatographic Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity / Sciex Exion).
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % B | Event | Mechanism |
| 0.00 | 0 | Hold | Trapping polar Cyanoacetic Acid |
| 1.50 | 0 | Hold | Elution of salts |
| 1.60 | 5 | Ramp | Start elution |
| 5.00 | 95 | Ramp | Elute hydrophobic Parent (ECA) |
| 6.00 | 95 | Wash | Clean column |
| 6.10 | 0 | Re-equilibrate | Critical: T3 columns need 2-3 min re-equilibration |
| 8.50 | 0 | End | Ready for next injection |
Mass Spectrometry Parameters (Source Independent)
-
Ionization: Electrospray Ionization (ESI) with Polarity Switching .
-
Negative Mode: Optimal for Cyanoacetic Acid (Carboxylic acids ionize poorly in positive mode).
-
Positive Mode: Optimal for Ethyl Cyanoacetate (Forms
or ).
-
-
Source Temp: 450°C (Ensure complete desolvation of the ester).
MRM Transitions Table
| Compound | Label State | Polarity | Precursor ( | Product ( | Collision Energy (V)* | Rationale |
| Ethyl Cyanoacetate | Unlabeled | ESI (+) | 114.1 ( | 68.0 | 15 | Loss of Ethanol ( |
| Ethyl Cyanoacetate | 13C2 | ESI (+) | 116.1 | 70.0 | 15 | Retains 13C2 in backbone |
| Cyanoacetic Acid | Unlabeled | ESI (-) | 84.0 ( | 40.0 | 20 | Decarboxylation/Cleavage |
| Cyanoacetic Acid | 13C2 | ESI (-) | 86.0 | 41.0 | 20 | Shifted fragment |
*Note: Collision energies are estimates. Perform a "RAMP" experiment (10V to 40V) to optimize for your specific instrument.
Data Analysis & Interpretation
Mass Isotopomer Distribution Analysis (MIDA)
When analyzing the data, you must correct for natural abundance (the naturally occurring 1.1% 13C). However, since you are using a specific +2 tracer, the primary analysis is often simpler:
-
Extract Chromatograms (XIC):
-
Channel 1: 114.1
68.0 (Endogenous Parent - likely zero). -
Channel 2: 116.1
70.0 (Tracer Parent). -
Channel 3: 84.0
40.0 (Endogenous Metabolite - likely low). -
Channel 4: 86.0
41.0 (Metabolite derived from Tracer).
-
-
Calculate Hydrolysis Rate:
(Note: This requires molar response factor correction using authentic standards for both ECA and CAA).
Figure 2: Expected Fragmentation Logic
Caption: Proposed fragmentation pathways for 13C2-labeled analytes. The mass shift (+2 Da) is conserved in the primary fragments.
Troubleshooting & Optimization
-
Issue: Parent compound signal is disappearing.
-
Cause: Esterase activity was not quenched fast enough.
-
Fix: Ensure blood is drawn into NaF tubes and quench within 30 seconds. Do not let plasma sit at room temperature.
-
-
Issue: Poor retention of Cyanoacetic Acid (elutes in void volume).
-
Cause: Column "dewetting" or insufficient polarity.
-
Fix: Use the HSS T3 column recommended above. Do not use a standard C18. Alternatively, switch to a HILIC-Amide column (Mobile Phase A: 95% ACN/10mM Ammonium Acetate).
-
-
Issue: Signal Suppression.
-
Cause: Co-elution of phospholipids.
-
Fix: If using protein precipitation, consider using a "Phospholipid Removal Plate" (e.g., Waters Ostro or Agilent Captiva) instead of simple centrifugation.
-
References
-
OECD SIDS. (2006).[1] SIDS Initial Assessment Profile for Cyanoacetates.[1] (Describes the rapid hydrolysis of ethyl cyanoacetate by unspecific esterases). [Link][1]
-
National Institute of Standards and Technology (NIST). Ethyl cyanoacetate Mass Spectrum (Electron Ionization). (Reference for fragmentation patterns). [Link]
-
Waters Corporation. ACQUITY UPLC HSS T3 Columns: Care and Use Manual. (Protocol for retaining polar organic acids like cyanoacetic acid). [Link][1]
-
PubChem. Cyanoacetic acid | C3H3NO2 - CID 8688. (Chemical and physical properties for method development). [Link]
Sources
Application Notes and Protocols: Experimental Design for 13C Metabolic Flux Analysis (MFA) with Ethyl Cyanoacetate-13C2
Introduction: Unraveling Cellular Metabolism with a Novel Tracer
Metabolic Flux Analysis (MFA) utilizing 13C-labeled substrates is the gold standard for quantifying intracellular metabolic pathway activities.[1][2][3] This powerful technique provides a detailed snapshot of cellular metabolism by tracking the fate of isotope-labeled atoms through metabolic networks.[1][2] While tracers like glucose and glutamine are well-established for probing central carbon metabolism, the use of non-canonical substrates offers unique opportunities to investigate specific metabolic pathways and cellular responses to novel compounds. This guide provides a comprehensive framework for designing and executing a 13C-MFA experiment using Ethyl Cyanoacetate-13C2, a novel tracer with potential applications in drug development and toxicology research.
Ethyl Cyanoacetate-13C2, with its labeled two-carbon backbone, presents a unique tool to probe cellular metabolism. Upon entering the cell, it is presumed to be hydrolyzed by intracellular esterases into ethanol and cyanoacetic acid. This guide will detail the experimental design and protocols necessary to trace the metabolic fate of the 13C-labeled carbons from these two moieties, providing insights into their distinct contributions to cellular metabolic pathways.
Metabolic Fate of Ethyl Cyanoacetate-13C2: A Dual-Pronged Investigation
The experimental design for 13C-MFA with Ethyl Cyanoacetate-13C2 must consider the divergent metabolic pathways of its hydrolysis products: ethanol and cyanoacetic acid.
1. The Ethyl Moiety: Fueling the TCA Cycle
The 13C-labeled ethyl group of Ethyl Cyanoacetate-13C2 is anticipated to follow the canonical pathway of ethanol metabolism. It is first oxidized to acetaldehyde and subsequently to acetate. Acetate is then activated to acetyl-CoA, a central metabolic intermediate that can enter the Tricarboxylic Acid (TCA) cycle for energy production or be utilized for fatty acid synthesis. Tracking the 13C label through the intermediates of the TCA cycle will allow for the quantification of fluxes through this critical metabolic hub.
2. The Cyanoacetate Moiety: A Window into One-Carbon Metabolism and Detoxification
The metabolic fate of the cyanoacetate moiety is twofold. The acetate portion can also be converted to acetyl-CoA, contributing to the same pool as the ethyl-derived acetate. The cyano group, however, introduces a unique aspect to this tracer. While the majority of cyanide is detoxified via conversion to thiocyanate, a minor but significant pathway involves its incorporation into the one-carbon metabolic pool. This pathway is of particular interest as one-carbon metabolism is crucial for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance.[4][5][6] By monitoring the 13C label in metabolites of one-carbon metabolism, such as serine and glycine, we can gain insights into the flux of this lesser-known pathway.
Experimental Workflow: A Step-by-Step Guide
A successful 13C-MFA experiment requires meticulous planning and execution. The following workflow provides a comprehensive overview of the key steps involved.
Figure 1: A schematic overview of the 13C-MFA experimental workflow.
Detailed Protocols
Protocol 1: Cell Culture and Tracer Incubation
This protocol outlines the steps for preparing cells and initiating the labeling experiment. The specific cell line and culture conditions should be optimized based on the research question.
| Parameter | Recommendation | Rationale |
| Cell Line | Dependent on the biological system of interest (e.g., HepG2 for liver metabolism studies). | The choice of cell line dictates the metabolic network being investigated. |
| Culture Medium | Standard culture medium appropriate for the cell line. | Provides essential nutrients for cell growth and maintenance. |
| Seeding Density | Seed cells to reach 70-80% confluency at the time of the experiment. | Ensures cells are in an exponential growth phase with active metabolism. |
| Tracer Medium | Basal medium supplemented with a known concentration of Ethyl Cyanoacetate-13C2. | The concentration should be optimized to ensure sufficient labeling without causing toxicity. |
| Incubation Time | A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended. | Determines the time required to reach isotopic steady state. |
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Tracer Medium Preparation: Prepare the tracer medium by dissolving Ethyl Cyanoacetate-13C2 in the appropriate basal medium. Filter-sterilize the medium before use.
-
Initiation of Labeling: On the day of the experiment, aspirate the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Tracer Incubation: Add the pre-warmed tracer medium to the cells and place them back in the incubator.
-
Time-Course Sampling: At each designated time point, proceed immediately to Protocol 2 for metabolite quenching and extraction.
Protocol 2: Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical for obtaining an accurate snapshot of the intracellular metabolic state.[7] This protocol is designed for the extraction of polar metabolites.
| Reagent | Preparation |
| Quenching Solution | 80% Methanol in water, pre-chilled to -80°C. |
| Extraction Solvent | 80% Methanol in water. |
Step-by-Step Procedure:
-
Quenching: At each time point, rapidly aspirate the tracer medium from the culture plate. Immediately add ice-cold quenching solution to each well and place the plate on dry ice.
-
Cell Lysis and Extraction: Scrape the frozen cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: GC-MS and LC-MS/MS Analysis
The analysis of 13C incorporation into metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for thermally stable and volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for a broader range of polar metabolites.[8][9][10][11]
GC-MS for TCA Cycle Intermediates:
-
Derivatization: Re-suspend the dried metabolite extracts in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase the volatility of the TCA cycle intermediates.
-
GC-MS Analysis: Inject the derivatized samples onto a GC-MS system. The GC will separate the different metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution.[12][13]
LC-MS/MS for One-Carbon Metabolism Intermediates:
-
Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis: Inject the reconstituted samples onto an LC-MS/MS system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites.[14][15] The MS/MS will be operated in a targeted manner to detect and quantify the mass isotopomers of serine, glycine, and other relevant metabolites.
Data Analysis and Metabolic Flux Modeling
The raw mass spectrometry data is processed to determine the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms).
This MID data, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), is then used as input for a computational model of cellular metabolism. The model consists of a network of biochemical reactions with known stoichiometry and carbon atom transitions. By fitting the model to the experimental data, the intracellular metabolic fluxes can be estimated.
Figure 2: A simplified representation of the metabolic model.
Conclusion and Future Directions
The use of Ethyl Cyanoacetate-13C2 as a tracer in 13C-MFA provides a novel approach to simultaneously investigate central carbon metabolism, one-carbon metabolism, and detoxification pathways. The protocols outlined in this guide provide a robust framework for conducting such experiments. Future work should focus on refining the metabolic model to more accurately capture the kinetics of the minor cyanide incorporation pathway and on applying this methodology to various biological systems to uncover new insights into cellular metabolism and its response to xenobiotics.
References
-
Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
-
NCI. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Retrieved from [Link]
-
PubChem. (n.d.). Cyanoacetic acid. Retrieved from [Link]
-
PubMed. (n.d.). The fate of 4-cyanoacetanilide in rats and mice; mechanism of formation of a novel electrophilic metabolite. Retrieved from [Link]
-
RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
-
NCI. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Retrieved from [Link]
-
Agilent. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
-
NCI. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Retrieved from [Link]
-
MDPI. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Retrieved from [Link]
-
Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. Retrieved from [Link]
-
ResearchGate. (2025). Formation of cyanide from carbon‐1 of 1‐aminocyclopropane‐1‐carboxylic acid during its conversion to ethylene. Retrieved from [Link]
-
DrugBank. (n.d.). cyano acetic acid. Retrieved from [Link]
-
Medium. (2017). Cyano Acetic Acid Intermediates. Retrieved from [Link]
-
LabRulez. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]
-
Tavernarakis Lab. (n.d.). One-Carbon Metabolism Modulates Ageing And Neurodegeneration. Retrieved from [Link]
-
NCI. (n.d.). Regulatory mechanisms of one-carbon metabolism enzymes. Retrieved from [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. One Carbon Metabolism: Key Pathways and Disease Associations - Creative Proteomics [creative-proteomics.com]
- 6. tavernarakislab.gr [tavernarakislab.gr]
- 7. rockefeller.edu [rockefeller.edu]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 11. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. hpst.cz [hpst.cz]
- 15. lcms.labrulez.com [lcms.labrulez.com]
Cell culture conditions for optimal Ethyl Cyanoacetate-13C2 uptake
Abstract
Ethyl Cyanoacetate-13C2 is a specialized stable isotope tracer used to probe non-canonical carbon metabolism, fragment-based drug incorporation, and specific anabolic pathways involving cyano- or malonyl-derivatives. Unlike ubiquitous tracers (e.g., Glucose-13C6), this precursor faces a critical physicochemical barrier: extracellular hydrolysis . This guide details a validated protocol to maximize intracellular delivery of the intact isotopologue, circumventing the high carboxylesterase (CES) activity found in standard Fetal Bovine Serum (FBS).
Introduction & Mechanistic Rationale
The Challenge: The "Serum Esterase" Trap
The utility of Ethyl Cyanoacetate-13C2 relies on its lipophilicity. The ethyl ester moiety masks the charged carboxylate, allowing the molecule to permeate the cell membrane via passive diffusion. Once cytosolic, intracellular carboxylesterases (CES1/CES2) hydrolyze the ester, releasing the active Cyanoacetate-13C2 payload.
However, standard cell culture media supplemented with 10% FBS contains significant levels of active esterases. If the tracer is added to serum-rich media, it is rapidly hydrolyzed extracellularly into Cyanoacetate-13C2 (free acid). The free acid is highly polar and negatively charged at physiological pH, drastically reducing its membrane permeability and cellular uptake efficiency.
The Solution: Serum-Free Pulse Labeling
To ensure the tracer enters the cell intact, the labeling window must occur in an environment devoid of extracellular esterase activity. This protocol utilizes a Serum-Free Pulse strategy, optimized to balance cell viability with maximum tracer uptake.
Physicochemical & Biological Considerations
| Parameter | Characteristic | Impact on Protocol |
| Lipophilicity (LogP) | ~0.1 (Ester) vs. -0.8 (Acid) | The ester form is required for rapid passive diffusion. |
| Serum Stability | Low (<1h half-life in 10% FBS) | Critical: Avoid standard FBS during labeling. |
| Cytotoxicity | Moderate (Cyano- moiety) | Requires concentration titration (Section 3.1). |
| Metabolic Fate | Pyrimidine synthesis, Malonate pathways | Tracing requires high-resolution LC-MS/MS. |
Pre-Experimental Optimization (Mandatory)
Before performing the actual flux experiment, you must validate the toxicity threshold and media stability for your specific cell line (e.g., HepG2, HeLa, CHO).
Cytotoxicity Titration (Step-by-Step)
Rationale: The cyano- group can induce oxidative stress. Determine the "No-Observed-Adverse-Effect Level" (NOAEL).
-
Seed Cells: Plate cells in a 96-well plate (5,000 cells/well) in standard growth media. Incubate 24h.
-
Preparation: Prepare Ethyl Cyanoacetate-13C2 stocks in DMSO.
-
Treatment: Replace media with Serum-Free Media (SFM) containing tracer concentrations: 0, 10, 50, 100, 500, and 1000 µM.
-
Incubation: Incubate for the intended pulse duration (e.g., 4 hours).
-
Readout: Perform an MTS or ATP-based viability assay.
-
Decision: Select the highest concentration that maintains >90% viability relative to the vehicle control.
Media Stability Test (The "Blank" Control)
Rationale: Verify that the tracer remains intact in your base media.
-
Incubate SFM + Tracer (at optimized concentration) in a cell-free well at 37°C.
-
Sample at 0, 1, 2, and 4 hours.
-
Analyze via LC-MS.
-
Pass Criteria: >95% of the signal must remain as the Ethyl Ester form. If hydrolysis >10% occurs, check basal media for esterase contaminants or pH instability.
Core Protocol: Optimized 13C-Uptake Workflow
Materials
-
Tracer: Ethyl Cyanoacetate-13C2 ( >99% isotopic purity).
-
Wash Buffer: PBS (pH 7.4, pre-warmed).
-
Labeling Media: Phenol-red free DMEM or RPMI (matching cell type), No Serum , supplemented with 1% Insulin-Transferrin-Selenium (ITS) if cells are sensitive to serum deprivation.
-
Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).
Experimental Steps
-
Acclimatization:
-
Culture cells to 70-80% confluency. Over-confluency changes metabolic rates; under-confluency induces stress.
-
-
The Wash (Critical):
-
Aspirate growth media completely.
-
Wash cells 2x with warm PBS .
-
Why: This removes residual FBS esterases adhering to the cell monolayer.
-
-
The Pulse (Labeling):
-
Add pre-warmed Serum-Free Labeling Media containing the optimized concentration of Ethyl Cyanoacetate-13C2.
-
Incubate at 37°C / 5% CO2.
-
Duration: Recommended 1–4 hours. (Longer durations in SFM may induce autophagy, confounding metabolic data).
-
-
Metabolism Quenching:
-
Rapidly aspirate Labeling Media.
-
Do NOT wash with PBS (this leaks metabolites).
-
Immediately add -80°C Methanol:Water (80:20) directly to the monolayer.
-
Incubate on dry ice for 10 minutes.
-
-
Extraction:
-
Scrape cells in the methanol solution.
-
Transfer to microcentrifuge tubes.
-
Centrifuge at 15,000 x g for 10 min at 4°C to pellet debris.
-
Transfer supernatant to LC-MS vials.
-
Pathway Visualization
The following diagram illustrates the mechanistic difference between the "Standard" (Flawed) approach and the "Optimized" (Serum-Free) approach.
Figure 1: Mechanistic pathway of Ethyl Cyanoacetate-13C2 uptake.[1] The red path indicates the "Serum Trap" (extracellular hydrolysis), while the blue path represents the optimized Serum-Free delivery allowing intracellular activation.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| High M+2 Cyanoacetate in Media | Extracellular Hydrolysis | Ensure 2x PBS wash before pulse; verify media is Serum-Free. |
| Low Intracellular Signal | Toxicity or Saturation | Check cell viability; ensure concentration is within linear uptake range (10-100 µM). |
| Inconsistent Replicates | Variable Confluency | Standardize seeding density; CES expression varies with cell cycle/confluency. |
References
-
Li, B., et al. (2005). "Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma." Biochemical Pharmacology.
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Nature Protocols.
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Hatfield, M. J., et al. (2016). "Human Carboxylesterase 1 (CES1) and 2 (CES2): Substrate Specificity and Role in Drug Metabolism." Pharmacogenomics.
Sources
Derivatization Techniques for GC-MS Analysis of Ethyl Cyanoacetate-13C2 and its Metabolic Products
Application Note: AN-GCMS-13C-ECA-04
Abstract
Ethyl Cyanoacetate-13C2 (
Introduction & Chemical Logic
The Analytical Challenge
Ethyl cyanoacetate contains an "active methylene" group flanked by electron-withdrawing cyano and ester groups. In biological systems or synthetic pathways,
-
Hydrolysis: Esterase activity converts ECA to Cyanoacetic Acid (
-CAA), which is highly polar due to the carboxylic acid moiety ( ) and requires derivatization to prevent adsorption on GC liners. -
Condensation (Knoevenagel): Reaction with aldehydes forms adducts that often possess hydroxyl or amine groups, requiring "capping" to ensure volatility.
The Isotope Tracer Logic
The
-
Direct Analysis: Confirms isotopic purity of the starting material.
-
Derivatization: Must not exchange the
-hydrogens (which are acidic) with the solvent, although the carbon skeleton remains stable.
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the analyte state.
Figure 1: Decision tree for processing Ethyl Cyanoacetate-13C2 and its derivatives. Dark nodes indicate analytical endpoints.
Experimental Protocols
Sample Preparation (Extraction)
Pre-requisite for both protocols.
Mechanism: Acidification suppresses ionization of Cyanoacetic acid (
-
Acidification: Add 10 µL of 6M HCl to 200 µL of biological sample (plasma/media) to reach pH < 2.
-
Salting Out: Add 50 mg NaCl (saturates the aqueous phase).
-
Extraction: Add 600 µL Ethyl Acetate (EtOAc). Vortex vigorously for 2 mins.
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Drying: Transfer supernatant to a fresh glass vial. Evaporate to dryness under
stream at 40°C. Do not overheat , as ECA is semi-volatile.
Protocol A: Silylation (BSTFA)
Best for: Rapid profiling of mixtures containing both acids and alcohols (e.g., Knoevenagel products). Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Mechanism: Replaces active hydrogens (-OH, -COOH, -NH) with a Trimethylsilyl (TMS) group.[1]
Step-by-Step:
-
Reconstitution: To the dried residue from 2.1, add 50 µL of Anhydrous Pyridine .
-
Why? Pyridine acts as an acid scavenger (neutralizing HCl from TMCS) and catalyzes the silylation of hindered groups.
-
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS .
-
Reaction: Cap vial (PTFE-lined cap) and incubate at 65°C for 30 minutes .
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL directly into GC-MS (Split mode recommended).
Critical Note: Moisture kills this reaction. Ensure all solvents are anhydrous.
Protocol B: Alkylation (BF3-Butanol)
Best for: Precise quantification of Cyanoacetic Acid-13C2. Reagent: Boron trifluoride (10-14%) in Butanol. Mechanism: Acid-catalyzed Fisher esterification converts the carboxylic acid to a butyl ester. Butyl esters are preferred over methyl esters for small acids like CAA to prevent loss during solvent evaporation and improve GC retention.
Step-by-Step:
-
Reagent Addition: To the dried residue, add 200 µL of BF3-Butanol .
-
Reaction: Cap tightly and incubate at 90°C for 45 minutes .
-
Quenching: Cool to RT. Add 200 µL of Saturated Sodium Bicarbonate (
) to neutralize acid.-
Caution: Gas evolution (
) will occur. Vortex gently.
-
-
Extraction of Derivative: Add 400 µL of Hexane . Vortex for 1 min.
-
Phase Separation: Centrifuge. Transfer the top Hexane layer (containing the butyl ester) to a GC vial containing a micro-insert.
-
Injection: Inject 1 µL.
GC-MS Parameters & Data Interpretation[2][3][4]
Instrument Configuration
| Parameter | Setting |
| Column | DB-5MS UI or ZB-SemiVolatiles (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Injection | Split 1:10 (Trace analysis) or 1:50 (High conc.) |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
| Source Temp | 230°C |
Mass Spectral Interpretation (Isotope Shift)
When analyzing
Analyte: Cyanoacetic Acid Butyl Ester (Derivative from Protocol B)
-
Formula:
(Unlabeled MW: 141) -
Labeled:
-Acetate backbone.
| Fragment Ion | Unlabeled m/z | 13C2-Labeled m/z | Shift | Structural Origin |
| Molecular Ion ( | 141 | 143 | +2 | Intact molecule |
| Loss of Butoxy ( | 68 | 70 | +2 | |
| McLafferty Rearr. | 86 | 88 | +2 | |
| Base Peak (Typical) | 41 | 41 | 0 |
Interpretation Logic:
-
Identification: Look for the retention time match with the standard.
-
Confirmation: Check for the M+2 molecular ion (m/z 143 for butyl ester).
-
Flux Calculation: If performing MFA, calculate the Mass Isotopomer Distribution (MID) by integrating areas of m/z 141 (M+0) and 143 (M+2). Correct for natural abundance of the butyl chain.
Troubleshooting & Validation
Common Failure Modes
-
Low Recovery of CAA: Usually due to incomplete extraction from the aqueous phase. Fix: Ensure pH < 2 before adding ethyl acetate. Repeat extraction twice.
-
"Ghost" Peaks in Silylation: BSTFA hydrolyzes to form hexamethyldisiloxane (HMDS). Ensure the injection port is clean and the vial septum is new.
-
Peak Tailing: Cyano- groups can interact with active sites on the column. Fix: Use "Ultra Inert" (UI) liners and columns.
Self-Validating System (Internal Standard)
To ensure data integrity, spike samples with Malonic Acid-d4 prior to extraction.
-
Malonic acid behaves similarly to Cyanoacetic acid (dicarboxylic vs. cyano-carboxylic).
-
It will derivatize (forming di-butyl or di-TMS ester) and elute close to CAA, correcting for extraction efficiency and injection variability.
References
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
-
Sigma-Aldrich. (2024). Derivatization Reagents for GC: BSTFA Protocol.
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
-
NIST Mass Spectrometry Data Center. (2024). Ethyl Cyanoacetate Mass Spectrum.
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4, 878–892. (Context for 13C tracer interpretation).
Disclaimer: This protocol involves the use of hazardous chemicals (BF3, Pyridine). All work must be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Isotopic Integrity in Ethyl Cyanoacetate-13C2 Chemistry
Topic: Troubleshooting Isotopic Scrambling & Dilution
Product Focus: Ethyl Cyanoacetate-1,2-
Diagnostic Triage: Do You Actually Have Scrambling?
Before altering synthetic routes, confirm the nature of the anomaly. "Scrambling" is often confused with Dilution (loss of enrichment) or Chemical Impurity . Use this decision matrix to classify your issue.
The Symptom Checker
| Observation (NMR/MS) | Diagnosis | Root Cause Probability |
| Mass Spec: Expected M+2 peak is present, but M+0 (natural abundance) is higher than CoA (Certificate of Analysis). | Isotopic Dilution | Contamination with non-labeled reagent; Exchange with atmospheric CO |
| Bond Cleavage | The C1-C2 bond broke, separating the labels. Common in aggressive decarboxylation. | |
| Regiochemical Scrambling | Reaction proceeded through a symmetric intermediate (e.g., "The Pyrimidine Trap"). | |
| H/D Exchange | Not Scrambling. Fast exchange of acidic protons in deuterated protic solvents (CD |
Workflow: The Diagnostic Logic Gate
Figure 1: Logic flow for distinguishing true isotopic scrambling from dilution or bond cleavage events.
Deep Dive: The "Symmetry Trap" in Heterocycle Synthesis
The Issue:
When using Ethyl Cyanoacetate-1,2-
The Mechanism: In reactions with amidines or urea (e.g., to form Uracil derivatives), the condensation often passes through a symmetric intermediate or allows for tautomeric equilibrium where the labeled carbon becomes indistinguishable from an unlabeled carbon from the co-reactant before the ring locks into its final aromatic state.
Case Study: Pyrimidine Synthesis If you react ECA with an amidine, you form a pyrimidin-4-ol.
-
Attack 1: Amidine attacks the ester carbonyl.
-
Attack 2: Amidine nitrogen attacks the nitrile.
-
The Trap: If the reaction conditions allow the intermediate to open/close or tautomerize such that the exocyclic oxygen (from ester) and the nitrogen (from nitrile) exchange identities relative to the ring, the label position effectively randomizes.
Corrective Action:
-
Control pH: High pH favors rapid, irreversible ring closure, minimizing the lifespan of reversible intermediates.
-
Temperature: Lower temperatures often favor the kinetic product, preventing thermodynamic equilibration (scrambling).
-
Stepwise Addition: Do not mix all reagents at once. Form the amide bond first (low temp), then induce cyclization (higher temp) to force regioselectivity.
Deep Dive: Transesterification & Solvent Exchange
The Issue:
You are using Ethyl Cyanoacetate-
The Mechanism:
-
Critical Failure: If your label is on the Ethyl group (
), using any solvent other than ethanol (EtOH) results in total loss of label via exchange with the solvent pool.
Protocol:
-
Rule of Thumb: Always match the solvent alcohol to the ester group of the labeled reagent.
-
Using Ethyl Cyanoacetate? Use Ethanol .[1]
-
Using Methyl Cyanoacetate? Use Methanol .
-
-
If Mismatch is Required: You must use a non-nucleophilic solvent (THF, DMF, Toluene, DCM) and avoid alkoxide bases (use NaH, LiHMDS, or DBU).
Deep Dive: The Reversible Knoevenagel Condensation
The Issue:
During Knoevenagel condensation (ECA + Aldehyde
The Mechanism:
The Knoevenagel reaction is reversible.
Corrective Action:
-
Water Removal: You must drive the equilibrium forward to prevent retro-reaction. Use a Dean-Stark trap (toluene reflux) or molecular sieves.
-
Catalyst Choice: Use a catalyst that minimizes hydrolysis. Piperidine/Acetic acid is standard, but TiCl
/Base (Lehnert conditions) is often superior for labeled synthesis as it is irreversible and runs at lower temperatures.
Figure 2: The reversibility of Knoevenagel condensation poses a risk for label integrity if water is not rigorously removed.
Standardized Validation Protocol: qNMR
To validate that your Ethyl Cyanoacetate-13C2 has not scrambled during a reaction step, use this Quantitative
Objective: Verify the integral ratio between the Cyano-carbon and the Carbonyl-carbon.
Reagents:
-
Sample: ~10-20 mg of reaction product.
-
Solvent: CDCl
or DMSO-d (Avoid protic solvents if H-exchange is a concern). -
Relaxation Agent: Cr(acac)
(Chromium(III) acetylacetonate) - Optional but recommended for accurate integration.
Instrument Parameters:
-
Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker). Crucial: This suppresses NOE enhancement, allowing for quantitative integration of Carbon signals.
-
Relaxation Delay (D1): Set to
(typically 10–20 seconds for carbonyls). If using Cr(acac) , D1 can be reduced to 2–5 seconds. -
Scans: Sufficient for S/N > 50:1.
Analysis:
-
Integrate the Cyano carbon (
ppm). Set value to 1.00. -
Integrate the Carbonyl carbon (
ppm). -
Pass Criteria: The ratio should be 1.00 : 1.00 (
). -
Fail Criteria: A ratio of 1.00 : 0.5 implies loss of carbonyl (decarboxylation). A ratio of 1.00 : <0.1 implies total loss.
Frequently Asked Questions (FAQ)
Q: I see multiple peaks for my labeled carbons. Is this scrambling?
A: Likely not. If you have adjacent
Q: Can I use Ethyl Cyanoacetate-13C2 in aqueous base?
A: Use caution. Aqueous base causes hydrolysis of the ester to Cyanoacetic Acid. While this doesn't scramble the label immediately, the free acid is prone to thermal decarboxylation (
Q: Why does my Mass Spec show M+1 instead of M+2? A: This usually indicates incomplete labeling of the starting material (check CoA) or a fragmentation in the MS source (loss of a labeled atom during ionization). Use "Soft Ionization" techniques (ESI/APCI) rather than EI to confirm the molecular ion.
References
-
Othmana Hamad, O. (2022).[1] Ethyl Cyanoacetate Reactions. Journal of Humanities and Applied Sciences. 1
-
Kolagkis, P. X., et al. (2016). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry (RSC) Advances. 2[1][3][4][5][6][7][8][9][10]
-
Twist Bioscience. (2025). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins. 11[1][3][4][5][6][7][8][9][10][12][13]
-
IUPAC. (1994). Glossary of Terms Used in Physical Organic Chemistry: Isotopic Scrambling. Queen Mary University of London. 13[1][3][4][5][6][7][8][9][10]
-
Baxendale, I. R., et al. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry. 14[1][3][4][5][6][7][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Kinetic Isotope Effects for Multi-Step Steady-State Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oiccpress.com [oiccpress.com]
- 10. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]
- 11. twistbioscience.com [twistbioscience.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. I [iupac.qmul.ac.uk]
- 14. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for Ethyl Cyanoacetate-13C2 labeling
Status: Operational | Tier: Level 3 (Senior Scientist Support)Subject: Optimization of Reaction Conditions for Ethyl Cyanoacetate-1,2-13C2
Welcome to the IsoLabel Technical Support Center
You have reached the advanced support module for stable isotope synthesis. Because you are working with Ethyl Cyanoacetate-1,2-13C2 (labeled at the carbonyl and
This guide is structured as a dynamic troubleshooting interface. Navigate to the module matching your current experimental stage.
Module 1: Pre-Reaction & Handling (The "Gold Dust" Protocol)
Current Status: Preparing Reagents
Critical Warning:
FAQ: Handling & Stoichiometry
Q: The reagent bottle was stored in the fridge and now has condensation. Can I open it? A: STOP. Do not open a cold bottle.
-
The Science: Ethyl cyanoacetate is hygroscopic. Opening it while cold condenses atmospheric moisture into the reagent. Water causes base-catalyzed hydrolysis (ester
carboxylic acid). -
Protocol: Allow the bottle to warm to room temperature inside a desiccator (approx. 1 hour). Purge the headspace with Argon before resealing.
Q: Should I use a slight excess of the labeled reagent to push the reaction? A: No. In standard chemistry, the cheap reagent is used in excess. Here, the labeled reagent is the limiting factor.
-
Optimization: Use a 1.1 - 1.2 equivalent excess of the non-labeled electrophile (e.g., the aldehyde). This ensures all of your
C is consumed.
Module 2: The Knoevenagel Condensation
Current Status: Synthesizing
Decision Matrix: Selecting the Right Catalyst
Not all catalysts are equal.[1][2] For isotopic labeling, we prioritize yield over speed.
Figure 1: Catalyst selection strategy. For expensive isotopes, the TiCl4 method is preferred despite higher complexity because it drives the reaction to completion irreversibly.
Troubleshooting Guide: Low Yields
Issue: Reaction stalls at 60% conversion (monitored by TLC/NMR). Diagnosis: The Knoevenagel condensation is reversible. Water accumulation is pushing the equilibrium backward. Solution:
-
Chemical Drying: If using Piperidine/Ethanol, add 4Å Molecular Sieves directly to the reaction flask.
-
The "Lehnert" Fix (TiCl
): Switch to the Titanium Tetrachloride method. TiCl consumes the water produced, driving the equilibrium to the right.-
Ref: Lehnert, W. Tetrahedron1973 . (See References)
-
Issue: Formation of "Sticky" Polymer/Byproducts. Diagnosis: Michael Addition. The product is an electron-deficient alkene; excess base causes the ethyl cyanoacetate anion to attack the product. Solution:
-
Reduce base load to catalytic amounts (5 mol%).
-
Lower temperature (0°C to RT) if using strong bases.
Module 3: Heterocycle Synthesis (Pyrimidines)
Current Status: Cyclization with Urea/Guanidine
Goal: Incorporating
Protocol: Microwave-Assisted Cyclization
Traditional reflux can lead to thermal decomposition of sensitive labeled intermediates. Microwave synthesis is superior for isotopic efficiency.
Step-by-Step Protocol:
-
Mix: Aldehyde (1.0 eq), Ethyl Cyanoacetate-13C2 (1.0 eq), Urea/Thiourea (1.2 eq).
-
Catalyst: Add TMSCl (Trimethylsilyl chloride) (0.5 eq) or dilute HCl.
-
Solvent: Minimal DMF or Ethanol (High concentration = faster rate).
-
Irradiation: 300W for 2–5 minutes at 80°C.
-
Workup: Pour into crushed ice. The product usually precipitates pure.
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal Reflux (Standard) | Microwave (Optimized) |
| Time | 4 - 8 Hours | 2 - 10 Minutes |
| Yield | 65 - 75% | 85 - 94% |
| Side Products | Decarboxylation observed | Minimal |
| Isotope Loss | Moderate | Negligible |
Module 4: Analytical Troubleshooting (NMR & MS)
Current Status: Analyzing the Product Issue: "My NMR spectrum looks messy. I see extra splitting."
Diagnosis: You are observing Scalar Coupling (
Visualizing the 13C-Spin System
Figure 2: Coupling network. Expect doublet of doublets in Proton NMR due to coupling with both C1 and C2.
Technical Reference for Verification:
-
C NMR: The C1 and C2 signals will appear as doublets due to
C- C coupling ( Hz). -
H NMR: The
-protons (singlet in unlabeled material) will appear as a doublet of doublets (centered at ~3.5 ppm).-
Large splitting:
Hz (Direct bond to C2).[3] -
Small splitting:
Hz (Geminal coupling to C1).
-
Mass Spectrometry (MS) Check:
-
Ensure your parent ion is [M+2] compared to the unlabeled standard.
-
If [M+1] is observed, check your reagent enrichment level (usually 99 atom %).
References & Validated Sources
-
The "Lehnert" Protocol (TiCl4/Base):
-
Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base."[4] Tetrahedron, vol. 29, no. 4, 1973, pp. 635-638.
-
Context: Definitive method for high-yield condensation of hindered or valuable substrates.
-
-
Microwave Optimization:
-
Begum, S.A., et al. "Microwave Assisted Solvent Free Knoevenagel Condensation."[5] Journal of Science and Technology, vol. 7, 2009.
-
Context: Green chemistry approach reducing thermal degradation of isotopes.
-
-
Heterocycle Synthesis (Biginelli):
-
Arani, M.S., et al. "One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation."[6] Journal of Applied Chemical Research, vol. 11, no. 1, 2017.
-
Context: Protocol for converting ethyl cyanoacetate to pyrimidines.
-
-
NMR Coupling Constants:
-
Reich, H.J. "Coupling Constants involving Carbon." University of Wisconsin-Madison Organic Chemistry Data.
-
Context: Reference values for
and interpretation.
-
Sources
Overcoming poor incorporation of Ethyl Cyanoacetate-13C2 in cells
Technical Support Center: Stable Isotope Labeling & Metabolic Tracing Topic: Troubleshooting Poor Cellular Incorporation of Ethyl Cyanoacetate-13C2 Ticket ID: #ISO-TRACE-0042 Status: Open Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit
Mission Statement
You are experiencing suboptimal labeling efficiency with Ethyl Cyanoacetate-13C2 . This is a common but solvable challenge. As an ester, this molecule relies on passive diffusion for entry, followed by intracellular hydrolysis. However, its chemical instability in aqueous, neutral-pH environments and susceptibility to extracellular degradation often result in "false negatives" where the label never reaches the intracellular compartment.
This guide moves beyond generic advice to address the specific physicochemical barriers of Ethyl Cyanoacetate (ECYA) in cell culture systems.
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific failure point in your current workflow.
Figure 1: Troubleshooting Decision Tree. A logic flow to identify the root cause of poor tracer incorporation, focusing on enzymatic degradation and chemical instability.
Part 2: Technical Troubleshooting & FAQs
Issue 1: The "Serum Trap" (Extracellular Hydrolysis)
Q: I am adding the tracer to standard DMEM + 10% FBS, but I see no labeled metabolites. Why?
A: You are likely degrading your tracer before it touches the cells. Ethyl Cyanoacetate is an ester .[1] Fetal Bovine Serum (FBS) is rich in carboxylesterases , paraoxonase, and albumin, which possess esterase activity.
-
Mechanism: Serum esterases rapidly hydrolyze Ethyl Cyanoacetate-13C2 into Ethanol and Cyanoacetic Acid-13C2 in the extracellular space.
-
The Problem: While the ester (Ethyl Cyanoacetate) is lipophilic and membrane-permeable, the resulting acid (Cyanoacetic Acid) is ionized (anionic) at physiological pH (7.4). Charged molecules cannot passively diffuse through the plasma membrane.
-
Result: The label stays in the supernatant; the cells remain unlabeled.
Protocol Fix: The Serum-Free Pulse
-
Wash: Rinse cells 2x with warm PBS to remove residual serum esterases.
-
Media: Switch to Serum-Free Media (e.g., Opti-MEM or basic DMEM/RPMI) for the labeling period.
-
Timing: Limit labeling pulses to 1–4 hours . If longer labeling is required, replenish with fresh tracer every 2 hours.
Issue 2: Chemical Instability & pH
Q: My media turns slightly yellow, and incorporation is low even without serum. Is the molecule stable?
A: Ethyl Cyanoacetate is chemically unstable in neutral-to-alkaline aqueous solutions.
-
Hydrolysis: It undergoes spontaneous hydrolysis at pH > 7.0, a reaction accelerated by heat (37°C) [1].
-
Knoevenagel Condensation: The "active methylene" group (the CH2 between the cyano and ester groups) is highly reactive. In media containing aldehydes (like glucose in its open-chain form or lipid peroxidation products), it can undergo condensation reactions, forming adducts that do not enter metabolic pathways [2].
Protocol Fix: Acidified Loading Buffer Instead of standard media, use a balanced salt solution (HBSS) buffered to pH 7.0–7.1 (slightly lower than the standard 7.4) to stabilize the ester bond during the uptake phase.
| Parameter | Standard Condition | Optimized Condition | Reason |
| Buffer pH | 7.4 | 7.0 – 7.1 | Reduces spontaneous hydrolysis rate. |
| Temperature | 37°C | 37°C (Limit time) | Essential for metabolism, but accelerates degradation. |
| Solvent | Ethanol | DMSO (Anhydrous) | Prevents transesterification in the stock solution. |
Issue 3: Toxicity-Induced Metabolic Stalling
Q: I increased the concentration to 1 mM to force uptake, but the cells look unhealthy and labeling is still poor.
A: You are likely observing cyanotoxicity or intracellular acidification .
-
Acidification: Once Ethyl Cyanoacetate enters the cell, intracellular esterases cleave it, releasing Cyanoacetic Acid and Ethanol.[1][2] This releases protons (
), potentially acidifying the cytosol if the concentration is too high, which inhibits metabolic enzymes [3]. -
Cyanide Risk: While the cyano group is relatively stable, metabolic processing can release trace cyanide or thiocyanate, which inhibits Cyanochrome c Oxidase (Complex IV), shutting down mitochondrial respiration and stopping the very metabolic flux you are trying to measure.
Protocol Fix: Step-Up Titration Perform a dose-response viability test.
-
Test concentrations: 10 µM, 50 µM, 100 µM, 250 µM .
-
Limit: Do not exceed 500 µM.
-
Readout: Use Trypan Blue or ATP assay to ensure cell viability >90% before assessing incorporation.
Part 3: Optimized Experimental Protocol
Objective: Maximize intracellular accumulation of Ethyl Cyanoacetate-13C2 for metabolic tracing.
Materials:
-
Ethyl Cyanoacetate-13C2 (Stock: 100 mM in anhydrous DMSO, stored at -20°C).
-
Serum-Free Media (pre-warmed to 37°C).
-
PBS (pH 7.4).
Step-by-Step Workflow:
-
Preparation (T minus 15 mins):
-
Thaw the 100 mM tracer stock.
-
Dilute directly into warm Serum-Free Media to reach a final concentration of 50–100 µM .
-
Critical: Do this immediately before addition. Do not let the diluted media sit.
-
-
Wash (T minus 5 mins):
-
Aspirate growth media (containing FBS) from cells.
-
Wash 2x with warm PBS to strip membrane-associated esterases.
-
-
Pulse (T = 0):
-
Add the Serum-Free Media containing the tracer.
-
Incubate at 37°C for 60–120 minutes .
-
-
Quench & Harvest (T = End):
-
Place plate on ice immediately.
-
Aspirate media rapidly.
-
Wash 3x with ice-cold PBS (stops transport and metabolism).
-
Extract metabolites using cold 80% Methanol/Water (standard metabolomics extraction).
-
Part 4: Mechanistic Visualization
Understanding the "why" is crucial for troubleshooting. The diagram below illustrates the fate of the tracer in optimized vs. non-optimized conditions.
Figure 2: Cellular Fate of Ethyl Cyanoacetate-13C2. The diagram contrasts the successful passive diffusion pathway (Green) with the degradation pathways caused by serum and pH instability (Red).
References
-
OECD SIDS. (2004). Ethyl cyanoacetate: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]
-
Ataman Chemicals. (2023). Technical Data Sheet: Ethyl Cyanoacetate Reactivity and Knoevenagel Condensation. Retrieved from [Link]
-
Zhang, X. D., et al. (2013). Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PLOS ONE. Retrieved from [Link]
-
PubChem. (2025). Ethyl Cyanoacetate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Interpreting complex 13C NMR spectra of Ethyl Cyanoacetate-13C2 labeled compounds
Topic: Advanced Spectral Interpretation & Troubleshooting for 13C-Labeled Ethyl Cyanoacetate Target Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists Document ID: TSC-NMR-13C2-ECA Status: Active
Introduction: The "Ghost" Peaks of 13C-Labeling
Welcome to the technical support hub for Ethyl Cyanoacetate-13C2 (ECA-13C2) .
When moving from natural abundance to 13C-enriched precursors, the rules of spectral interpretation change fundamentally. Researchers often flag "impurities" or "integration errors" that are actually intrinsic quantum mechanical features of the labeled system.
This guide addresses the three most common support tickets we receive:
-
"Why are my singlets now doublets?" (J-Coupling Physics)
-
"Why are my integrals wrong?" (Relaxation & NOE Dynamics)
-
"Why is the chemical shift slightly off?" (Isotope Effects)
Module 1: Spectral Anomalies (Multiplet Analysis)
The Issue
"I ordered 99% enriched Ethyl Cyanoacetate-1,2-13C2. My spectrum shows large doublets instead of the expected singlets for the carbonyl and alpha-methylene carbons. Is the compound contaminated?"
The Technical Explanation
This is not contamination; it is the signature of high isotopic enrichment.
In natural abundance 13C NMR (1.1% 13C), the probability of two 13C nuclei being adjacent is negligible (
In 13C2-labeled compounds , adjacent 13C nuclei are the norm, not the exception. The spin-active nuclei couple to each other, splitting the signal via Scalar Coupling (
-
Natural Abundance: Singlets (Decoupled from protons).[2]
-
13C2 Enriched: Doublets (Due to C-C coupling).
Diagnostic Data: Expected Coupling Constants
Use this table to validate if your "impurity" is actually a coupling constant.
| Bond Type | Hybridization | Approx.[3] | Notes |
| C(sp3) – C(sp2) | Alpha-CH2 to Carbonyl | 35 – 45 Hz | Primary feature in [1,2-13C2] ECA. |
| C(sp3) – C(sp) | Alpha-CH2 to Cyano | 50 – 60 Hz | Primary feature in [2,Cyano-13C2] ECA. |
| C(sp3) – C(sp3) | Ethyl group (Standard) | 30 – 35 Hz | Only seen if ethyl group is also labeled. |
Visual Troubleshooting Workflow
Module 2: Quantitative Analysis (Integration)
The Issue
"I integrated the Carbonyl peak vs. the Cyano peak. The ratio should be 1:1, but I'm getting 1:0.4. Is the label degrading?"
The Technical Explanation
Standard 13C NMR is non-quantitative by default due to two factors:
-
NOE (Nuclear Overhauser Effect): Proton-decoupling transfers magnetization from protons to carbons. Carbons with attached protons (CH2) receive a massive signal boost (up to 300%) compared to quaternary carbons (C=O, CN).
-
Relaxation Times (
): Quaternary carbons relax very slowly (10–60 seconds). If your repetition delay ( ) is too short, these nuclei become saturated and disappear from the spectrum.
The Solution: Inverse Gated Decoupling (IGD)
To get accurate integrals, you must suppress the NOE and allow full relaxation.
Protocol: Quantitative 13C Acquisition
-
Pulse Sequence: Select zgig (Bruker) or equivalent Inverse Gated Decoupling .
-
Relaxation Delay (
):-
Measure
for the slowest carbon (usually the Cyano or Carbonyl). -
Set
. -
Typical Value for ECA: 30–60 seconds (without relaxation agent).
-
-
Relaxation Agent (Optional):
-
Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)3].
-
This reduces
to < 2 seconds, allowing faster scanning ( ).
-
Pulse Sequence Logic
Module 3: Isotope Shifts
The Issue
"My labeled compound peaks are shifted by 0.02 ppm compared to the unlabeled reference standard. Is this a solvent effect?"
The Technical Explanation
While solvent effects are possible, this is likely an Intrinsic Isotope Shift .
Replacing a light isotope (
-
Direction: Usually "upfield" (lower ppm, negative shift).
-
Magnitude:
-
Primary Isotope Shift (the labeled carbon itself): Very small.
-
Secondary Isotope Shift (neighboring carbon): Observable.[5]
-
FAQ: Quick Troubleshooting
Q: Can I use DEPT-135 on 13C2-labeled ECA?
A: Yes, but the resulting spectra will be complex. DEPT relies on polarization transfer based on J-coupling constants (
Q: I see a small singlet between my large doublet peaks. What is it? A: That is the center peak arising from the small fraction of singly-labeled species (or natural abundance impurities) in your sample.
-
Doublet: Molecule has
(Doubly labeled).[6] -
Singlet: Molecule has
(Singly labeled). The ratio of the doublet integral to the singlet integral represents your enrichment purity .
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling).
-
Reich, H. J. (2024). Structure Determination Using NMR: Carbon-Carbon Coupling Constants. University of Wisconsin-Madison.
-
Cayman Chemical. (2022). Spectral Analysis of Isotope Labeled Compounds. Technical Note.
-
Bruker BioSpin. (2020). TopSpin Acquisition Commands: Inverse Gated Decoupling (zgig). Bruker User Manuals.
-
Bauer, C., et al. (2013). "Isotope Effects on Chemical Shifts and Coupling Constants". STEM Women / HUJI.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rubingroup.org [rubingroup.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
How to address matrix effects in mass spec analysis of 13C labeled samples
Welcome to the Advanced Mass Spectrometry Support Hub. Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Matrix Effects in 13C-Labeled Samples
Introduction: The "Invisible" Variable
In 13C-metabolic flux analysis (MFA) and stable isotope tracer studies, matrix effects are not just an annoyance—they are a data integrity threat. Unlike standard bioanalysis where absolute quantification is the only goal, 13C analysis often relies on Mass Isotopomer Distributions (MIDs) .
The Critical Distinction:
-
Absolute Quantitation: Matrix effects (Ion Suppression) lower the total signal. If you use a Stable Isotope Labeled Internal Standard (SIL-IS), the ratio usually survives, correcting the data.
-
Flux/Enrichment Analysis: You are measuring the ratio of isotopologues (e.g., M+0 vs. M+3). If matrix suppression drives the lower-abundance isotopologues (like M+3) below the limit of detection (LOD) while M+0 remains visible, your calculated enrichment will be artificially low .
This guide provides the diagnostic workflows and protocols to detect, quantify, and eliminate these effects.
Module 1: Diagnostics – Do I have a Matrix Effect?
Before changing your chromatography, you must visualize the suppression. We use two industry-standard methods: Post-Column Infusion (Qualitative) and the Matuszewski Method (Quantitative) .[1][2]
Workflow 1: Post-Column Infusion (The "Sonar" Method)
This method maps exactly where in your chromatogram the suppression occurs.
The Setup: You inject a blank matrix sample (e.g., plasma extract) while continuously infusing a standard solution of your analyte into the MS source.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.[3]
Protocol:
-
Prepare Infusate: Dilute your 13C-labeled standard to a concentration that gives a steady signal intensity of ~1e5 – 1e6 cps.
-
Setup: Connect the syringe pump and the LC column outlet to a T-piece. Connect the T-piece output to the MS source.
-
Run: Start the infusion (e.g., 10 µL/min). Once the baseline is stable, inject your extracted blank matrix (run your full LC gradient).
-
Analyze: Look for "dips" (suppression) or "humps" (enhancement) in the baseline.
-
Critical: If your analyte elutes during a "dip," you have a matrix problem.[1]
-
Workflow 2: Quantitative Assessment (Matuszewski Method)
This method calculates the Matrix Factor (MF) .[2]
Formula:
-
MF = 1: No matrix effect.
-
MF < 1: Ion Suppression (e.g., 0.8 = 20% suppression).
-
MF > 1: Ion Enhancement.
Module 2: Sample Preparation – Cleaning the Matrix
If Module 1 confirms suppression, you must clean the sample. In 13C-metabolomics, we balance "cleanliness" with "coverage" (we don't want to lose polar metabolites).
Comparative Guide to Cleanup Strategies:
| Method | Removal Efficiency (Phospholipids) | Metabolite Recovery | Best For... |
| Protein Precipitation (PPT) | Low (<10% removed) | High (Non-selective) | Initial screening; High-abundance metabolites. High risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Medium-High | Variable (Polarity dependent) | Targeted lipidomics or hydrophobic drugs. |
| Solid Phase Extraction (SPE) | High | Selective | Targeted assays where you know the chemistry of your analyte. |
| Phospholipid Removal Plates | High (>95% removed) | High (Generic) | The Gold Standard for Plasma/Serum. Removes the #1 cause of suppression (phosphatidylcholines). |
Senior Scientist Tip:
"For 13C-flux analysis in plasma, standard PPT (methanol/acetonitrile) is rarely enough. Phospholipids elute late in reversed-phase gradients and often wrap around to the next injection. Use Hybrid SPE-PPT (Phospholipid Removal) plates to strip lipids while keeping polar carbon metabolites."
Module 3: 13C-Specific Troubleshooting
FAQ: The "Co-elution Paradox"
Q: I am using a 13C-labeled internal standard (SIL-IS). Shouldn't that correct all matrix effects?
A: Yes and No.
-
The Good: Since 13C-analytes co-elute perfectly with the unlabeled target, they experience the exact same suppression. The ratio (Analyte/IS) remains accurate.
-
The Bad: If the matrix effect is severe (e.g., 90% suppression), your signal-to-noise (S/N) ratio plummets.
-
Consequence: You lose sensitivity. Your Lower Limit of Quantitation (LLOQ) increases. In Flux analysis, you might lose the M+3 or M+4 isotopologues entirely, skewing your metabolic model.
-
Q: My M+0 and M+1 peaks look fine, but my M+5 data is noisy. Is this a matrix effect?
A: Likely. This is "Ratio Distortion." In 13C experiments, higher isotopologues (M+n) are often low abundance.
-
Scenario: Matrix suppresses signal by 50%.
-
Effect: M+0 drops from 1,000,000 to 500,000 (Still quantifiable). M+5 drops from 2,000 to 1,000 (Might fall below the noise threshold of 1,500).
-
Result: The software reports M+5 as "0" or integrates noise, falsifying the flux calculation.
Decision Tree: Solving the Issue
Figure 2: Step-by-step decision tree for addressing matrix effects in 13C analysis.
Module 4: Advanced Protocols
Protocol: Standard Addition Method (The "Nuclear Option")
Use this when you cannot remove the matrix (e.g., tissue homogenates) and no blank matrix exists.
Concept: You spike the actual sample with increasing amounts of standard. The sample acts as its own calibration curve.[4]
Steps:
-
Aliquot: Take 4 aliquots of your specific sample extract (e.g., 50 µL each).
-
Spike:
-
Vial 1: Add 10 µL Solvent (Zero spike).
-
Vial 2: Add 10 µL Standard (Low conc).
-
Vial 3: Add 10 µL Standard (Med conc).
-
Vial 4: Add 10 µL Standard (High conc).
-
-
Analyze: Run all 4.
-
Plot: X-axis = Added Concentration, Y-axis = Peak Area.
-
Calculate: Extrapolate the line to the negative X-intercept. The absolute value of the X-intercept is the concentration in the original sample.
Note: This is labor-intensive but mathematically eliminates matrix bias because the standard experiences the exact same matrix as the analyte.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[5] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Standard Addition Method (SAM) Using Monte Carlo Simulation | NIST [nist.gov]
- 5. resolvemass.ca [resolvemass.ca]
Minimizing kinetic isotope effects in Ethyl Cyanoacetate-13C2 reactions
Technical Support Center: Ethyl Cyanoacetate-13C2 Optimization
Current Status: Online | Specialist: Senior Application Scientist | Topic: Minimizing Kinetic Isotope Effects (KIE) Reference ID: ECA-13C2-OPT-001
Executive Summary: The "Heavy" Carbon Penalty
Welcome to the technical support hub for Ethyl Cyanoacetate-13C2 (ECA-13C2) . You are likely here because your labeled synthesis is behaving differently than your "light" (unlabeled) pilot reactions.
The Core Issue: While Carbon-13 (
While this seems negligible, in multistep sequences or rate-determining steps (RDS) like decarboxylation or C-C bond formation , this "kinetic friction" can lead to:
-
Incomplete Conversion: Stopping a reaction at a standard timepoint leaves valuable labeled starting material unreacted.
-
Isotopic Fractionation: If competitive pathways exist, the product distribution may skew, altering the expected isotopic enrichment.
-
Purification Mismatches: The "heavy" product may elute slightly differently in high-resolution chromatography, though this is rare in standard prep-HPLC.
This guide provides the protocols to overcome these quantum mechanical barriers.
Module 1: The Knoevenagel Condensation
Context: Condensing ECA-13C2 with aldehydes/ketones to form
The Mechanism & KIE Impact
The reaction proceeds via deprotonation (fast), nucleophilic attack (reversible), and elimination (often rate-limiting).
-
Primary KIE Site: The nucleophilic attack involves the labeled
-carbon. -
Secondary KIE Site: The carbonyl carbon (if labeled) undergoes hybridization change (
).
Troubleshooting Protocol: Driving to Completion
User Question: "My isolated yield is 15% lower than the unlabeled control run. Why?"
Diagnosis: You likely stopped the reaction based on the time established by the unlabeled control. The
Optimization Workflow:
| Parameter | Standard Condition (Light) | Optimized Condition ( | Rationale |
| Stoichiometry | 1:1 Equivalents | 1.1 - 1.2 Equiv (Electrophile) | Push the labeled ECA (limiting reagent) to full consumption via Le Chatelier’s principle. |
| Catalyst | Piperidine (cat.)[1][2] | Piperidine/AcOH (Buffered) | Prevents retro-aldol reversal; ensures the forward rate dominates the KIE drag. |
| Temperature | Reflux (Ethanol) | Reflux + 5-10°C (Toluene) | Higher T minimizes the relative magnitude of KIE (Arrhenius effect). |
| Water Removal | Molecular Sieves | Dean-Stark Trap | Irreversible water removal physically forces completion, rendering kinetic differences irrelevant. |
Critical Check: Do not rely on TLC alone. Use crude NMR. If the characteristic vinyl proton signal is not maximized, the reaction is incomplete.
Module 2: Decarboxylation & Hydrolysis
Context: Converting the condensation product to a nitrile or acid. This is the highest risk step for KIE.
The Mechanism & KIE Impact
Decarboxylation involves the breaking of a C-C bond. If your ECA is labeled at the carbonyl (
-
Magnitude:
can reach 1.03 - 1.06 .[3] -
Risk: If you stop early, the recovered starting material will be enriched in
C, and the product will be depleted (fractionation).
Troubleshooting Protocol: The "Scorched Earth" Approach
User Question: "I see a discrepancy in the isotopic ratio of my product compared to the starting material."
Diagnosis: Incomplete decarboxylation. The "light" impurities (natural abundance
Optimization Workflow:
-
Solvent Switch: Move from aqueous acid to high-boiling polar solvents (e.g., DMSO/NaCl or HMPA substitute) to facilitate thermal decarboxylation (Krapcho conditions).
-
Quantitative Time: Run the reaction for 3x the half-life (
) of the unlabeled standard. -
Temperature: Maintain
. At high energy, the (Zero Point Energy) difference between isotopes becomes less significant relative to the total activation energy.
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for handling
Caption: Decision tree for selecting optimization strategies based on the specific reaction mechanism of Ethyl Cyanoacetate-13C2.
Module 4: Frequently Asked Questions (FAQs)
Q1: Does the
Q2: Can I use Microwave irradiation to minimize KIE?
A: Yes, and it is highly recommended. Microwave synthesis provides rapid, uniform heating that helps overcome the activation energy barrier (
Q3: How do I calculate the expected yield loss due to KIE?
A: You shouldn't calculate "yield loss"—you should calculate "time extension."
If
References & Authoritative Grounding
-
Singleton, D. A., & Thomas, A. A. (1995). "High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance." Journal of the American Chemical Society.[4][5] This paper establishes the foundational methodology for measuring heavy-atom KIEs and provides the magnitude of
C effects in organic reactions. -
IUPAC Compendium of Chemical Terminology. "Kinetic Isotope Effect." Defines the relationship between vibrational frequencies and reaction rates (
). -
O'Leary, M. H. (1989). "Multiple isotope effects on enzyme-catalyzed reactions." Annual Review of Biochemistry. Provides excellent context on the magnitude of Decarboxylation KIEs (Carbon-Carbon bond breaking).
-
Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie. While focused on C-H, the principles of Arrhenius optimization for KIE minimization apply to heavy atoms.
Sources
Stability issues of the 13C label in Ethyl Cyanoacetate-13C2 under acidic conditions
Executive Summary & Core Directive
The Critical Risk: The primary stability threat to Ethyl Cyanoacetate-13C2 in acidic media is hydrolysis followed by decarboxylation .
While the ethyl ester moiety is susceptible to hydrolysis, the irreversible loss of the isotopic label occurs during the subsequent decarboxylation of the free acid. If your specific isotopologue carries a
This guide provides the mechanistic understanding, troubleshooting workflows, and quantitative protocols required to preserve the integrity of your labeled material.
Mechanistic Analysis: The Pathway to Label Loss[2]
Understanding the degradation pathway is essential for troubleshooting. In acidic aqueous media, the reaction proceeds in two distinct stages.
The Degradation Pathway (Graphviz Visualization)
Figure 1: Acid-catalyzed degradation pathway. Note that the transition from Cyanoacetic Acid to Acetonitrile involves the loss of the carbonyl carbon.
Mechanistic Breakdown
-
Acid-Catalyzed Hydrolysis (Reversible): In the presence of water and acid (e.g., HCl,
), the ethyl ester hydrolyzes to cyanoacetic acid. This step does not lose the label, but it alters the chemical species. -
Thermal Decarboxylation (Irreversible): Cyanoacetic acid is a
-cyano acid.[1] Similar to -keto acids (like acetoacetic acid), it is thermally unstable.[1] Upon heating (typically >80°C in solution, lower with metal catalysts), it ejects .-
The Trap: If your label is on the carbonyl carbon (
), it is lost as . If your label is on the -carbon or cyano group, the label is retained in the degradation product (Acetonitrile-13C), but your reagent is destroyed.
-
Troubleshooting Dashboard
Use this decision matrix to diagnose issues with your reaction or stock solution.
| Symptom | Probable Cause | Verification Step | Remediation |
| Loss of | Decarboxylation of the C=O label.[1] | Check for gas evolution (bubbling) during reaction. | Lower temp <60°C; Switch to anhydrous acid (e.g., pTsOH in toluene). |
| New Peak @ ~117 ppm | Formation of Acetonitrile (degradation).[1] | Run reference 13C NMR of Acetonitrile. | Stop reaction. Isolate product immediately. |
| New Peak @ ~165 ppm | Hydrolysis to Cyanoacetic Acid. | Check pH (acidic) and solubility (acid is water-soluble).[1] | If acceptable, proceed. If ester is required, re-esterify (Fischer esterification).[1] |
| Low Mass Balance | Volatilization of degradation products. | Acetonitrile b.p. is 82°C; may be lost on rotovap. | Use a reflux condenser; trap volatiles if quantification is needed. |
Frequently Asked Questions (FAQs)
Q1: Can I use Ethyl Cyanoacetate-13C2 in a Knoevenagel condensation under acidic conditions? A: Yes, but with caution. Standard Knoevenagel conditions often use a weak base (piperidine) and acid (acetic acid). However, the Doebner modification (using pyridine and strong heating) is specifically designed to promote decarboxylation.
-
Safe: Catalytic acetic acid/piperidine in toluene at reflux (Dean-Stark).[1]
-
Unsafe: Pyridine/Acid at high heat (leads to decarboxylation).
Q2: I see a precipitate forming in my acidic stock solution. Is this the labeled compound? A: Unlikely. Ethyl cyanoacetate is a liquid.[2][3][4] If hydrolysis occurs, Cyanoacetic acid is a solid (m.p. 66°C), but it is highly soluble in water/ethanol. A precipitate might indicate the formation of a polymeric byproduct or interaction with metal salts if Lewis acids are present.
Q3: How do I store the material if it has been exposed to trace acid?
A: Neutralize immediately. Wash the organic phase with saturated aqueous
Experimental Protocols
Protocol A: Quantitative Stability Check via 13C qNMR
Standard 13C NMR is not quantitative due to long relaxation times (
Purpose: To determine the exact molar ratio of Ester vs. Acid vs. Nitrile degradation products.
Materials:
-
Solvent:
or .[1] -
Relaxation Agent: Chromium(III) acetylacetonate,
.[5][6][7][8] -
Internal Standard: Dimethyl sulfone (if absolute quantification is needed).
Procedure:
-
Prepare Solution: Dissolve ~30 mg of the sample in 0.6 mL solvent.
-
Add Relaxation Agent: Add 2-3 mg of
. The solution should turn pale purple.[5]-
Why? This reduces the
relaxation time from >60s to <2s, allowing for accurate integration of quaternary carbons without waiting hours between scans [1].
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE).
-
Relaxation Delay (
): 5 seconds (with Cr agent) or >60 seconds (without).[1] -
Scans: 256–512.
-
-
Analysis:
-
Ethyl Cyanoacetate Carbonyl: ~163 ppm.
-
Cyanoacetic Acid Carbonyl: ~166 ppm.
-
Acetonitrile Cyano: ~117 ppm.
-
Note: If the Carbonyl peak is diminishing and no Acid peak appears, you are losing it as
.
-
Protocol B: Safe Neutralization of Acidic Reaction Mixtures
Purpose: To stop hydrolysis without triggering rapid exothermic decomposition or cyanide release.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Dilution: Dilute with an equal volume of ice-cold diethyl ether or ethyl acetate.
-
Neutralization: Slowly add Saturated Sodium Bicarbonate (
) solution with vigorous stirring.-
Warning: Gas evolution (
) will occur from the acid neutralization. Do not confuse this with decarboxylation.
-
-
Separation: Separate the organic layer immediately. Do not let the ester sit in the aqueous base, as basic hydrolysis is extremely rapid [2].
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] (Details use of Cr(acac)3 for qNMR).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for ester hydrolysis and Knoevenagel conditions).
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
LGC Standards. (n.d.). Ethyl Cyanoacetate-2,3-13C2 Product Data. (Verification of labeling patterns and physical data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lobachemie.com [lobachemie.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Ethyl Cyanoacetate-13C2 with 14C labeled ethyl cyanoacetate
Executive Summary
In the high-stakes landscape of pharmaceutical R&D, the choice between stable isotope labeling (Ethyl Cyanoacetate-13C2 ) and radioisotopic labeling (14C-Ethyl Cyanoacetate ) is not merely a logistical decision—it is a strategic one that dictates the quality of ADME (Absorption, Distribution, Metabolism, and Excretion) data and the precision of structural elucidation.
-
Ethyl Cyanoacetate-13C2 is the superior choice for structural elucidation , bioanalysis (LC-MS/MS) , and pediatric clinical trials where radiation is contraindicated. It relies on mass spectrometry for detection and offers a safe, non-regulated workflow.
-
14C-Ethyl Cyanoacetate remains the regulatory "Gold Standard" for Mass Balance Studies , Metabolite Profiling (Quantitative) , and Whole-Body Autoradiography (QWBA) . Its detection via Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS) provides unmatched sensitivity (attomole range) and ensures no drug-related material is overlooked.
This guide provides a technical comparison to assist researchers in selecting the correct isotopologue for their specific developmental phase.
Technical Fundamentals
Ethyl cyanoacetate (ECA) is a critical C3 building block used in the Knoevenagel condensation synthesis of heterocycles (e.g., pyrimidines, purines, pyrazoles). The position of the isotopic label within this backbone is paramount, as it must remain metabolically stable to trace the pharmacophore effectively.
Product Profiles
| Feature | Ethyl Cyanoacetate-13C2 | 14C-Ethyl Cyanoacetate |
| Isotope Type | Stable Isotope (Non-Radioactive) | Radioisotope (Beta Emitter) |
| Typical Labeling | Double labeling (e.g., Carbonyl-13C, Cyano-13C) | Single labeling (e.g., Carbonyl-14C or Cyano-14C) |
| Detection Method | NMR ( | LSC, AMS, Radio-HPLC, QWBA |
| Detection Limit | Nanomolar (ng/mL) | Attomolar (fg/mL via AMS) |
| Half-Life | Infinite (Stable) | 5,730 years |
| Safety Profile | Standard Chemical Safety | Radiation Safety (RAM License Required) |
Comparative Analysis: Performance & Utility
Sensitivity and Detection Limits
The most distinct differentiator is sensitivity.
-
14C (Radiolabeling): When coupled with Accelerator Mass Spectrometry (AMS) , 14C detection is independent of chemical structure and matrix effects. It can detect drug concentrations in the zeptomole to attomole range (
to mol), enabling "Microdosing" (Phase 0) studies. Standard LSC is sufficient for most preclinical mass balance studies. -
13C (Stable Labeling): Sensitivity is governed by the ionization efficiency of the molecule in LC-MS. While modern Triple Quadrupole MS is highly sensitive, it suffers from matrix suppression and cannot guarantee the detection of unknown metabolites that may have lost the ionizable group.
Regulatory & Safety
-
14C: Requires a radioactive materials license, dedicated fume hoods, and waste disposal protocols. Clinical trials (hADME) require dosimetry calculations to ensure the radiation burden is within safe limits (typically <1 mSv).
-
13C: Treated as a standard chemical. Ideal for studies in vulnerable populations (pediatrics, pregnancy) or for synthesizing internal standards (IS) for GLP bioanalysis.
Cost Implications
-
Synthesis: 14C synthesis is significantly more expensive due to the cost of the isotope and the need for certified radiochemists.
-
Disposal: 14C waste disposal is a long-term liability and cost.
-
Analysis: AMS analysis for 14C is expensive (~
500 per sample) but provides definitive data. 13C analysis uses standard LC-MS equipment found in most labs.
Decision Logic & Application Scenarios
The following diagram illustrates the decision process for selecting the appropriate isotope based on the study endpoint.
Figure 1: Decision tree for isotope selection in drug development workflows.
Experimental Protocols
Case Study: Synthesis of Labeled Allopurinol Precursor
This protocol demonstrates the Knoevenagel condensation of labeled Ethyl Cyanoacetate with Triethyl Orthoformate, a common first step in heterocycle synthesis.[1]
Materials:
-
Reagent A: Ethyl Cyanoacetate-13C2 (or 14C-labeled).
-
Reagent B: Triethyl Orthoformate (TEOF).
-
Catalyst: Acetic Anhydride.
-
Solvent: Ethanol (anhydrous).
Step-by-Step Methodology:
-
Setup:
-
For 13C: Use standard flame-dried glassware under nitrogen.
-
For 14C: Perform all work in a certified radiochemical fume hood. Use a secondary containment tray. Line the workspace with absorbent paper.
-
-
Reaction:
-
Monitoring:
-
For 13C: Monitor via TLC or GC-MS. Look for the M+2 mass shift in the product.
-
For 14C: Monitor via Radio-TLC. Scan the plate using a radio-TLC scanner to verify the conversion of the radioactive spot (
change).
-
-
Work-up:
-
Remove volatiles under reduced pressure.
-
For 14C: Trap all volatile waste in a dedicated radioactive liquid waste container.
-
-
Validation:
-
The resulting Ethyl (ethoxymethylene)cyanoacetate is the key intermediate.
-
13C Validation:
C-NMR will show enhanced doublets for the labeled carbons (Cyano and Carbonyl). -
14C Validation: Liquid Scintillation Counting (LSC) of an aliquot to determine Specific Activity (
).
-
Analytical Workflow: Metabolite Identification (MetID)
Objective: Identify metabolites in urine/plasma.
-
Using 14C (Radio-Chromatography):
-
Inject sample into HPLC coupled with a Radio-Flow Detector (RFD).
-
The RFD generates a "Radio-Chromatogram" showing all drug-related peaks, regardless of UV absorbance or ionization.
-
Advantage: No metabolites are missed. Quantitative relative abundance is known immediately.
-
-
Using 13C (Mass Defect Filtering):
-
Spike the biological sample with 13C-labeled parent drug (1:1 ratio with unlabeled drug).
-
Analyze via High-Resolution MS (HRMS).
-
Use software to search for "Twin Ion" peaks (doublets separated by the mass difference of the label, e.g., +2 Da).
-
Advantage: Filters out endogenous background noise, making it easier to spot metabolites.
-
Visualizing the Synthesis Pathway
The following diagram details the Knoevenagel condensation pathway, highlighting where the isotopic labels are retained.
Figure 2: Synthesis pathway showing the retention of isotopic labels from Ethyl Cyanoacetate into the heterocyclic core.
References
-
ICON plc. (2023). Studies with 13C- and 14C-labelled investigational medicinal products in humans. Link
-
Open MedScience. (2024). Understanding the Strategic Choice of Carbon-14 for Radiolabelling. Link
-
BenchChem. (2025).[3] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. Link
-
National Institutes of Health (NIH). (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities. Link
-
LGC Standards. (2025). Ethyl Cyanoacetate-13C2 Product Specifications. Link
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Cross-Validation of 13C-MFA: Ethyl Cyanoacetate-13C2 vs. Global Tracers
[1]
Executive Summary
In the realm of metabolic engineering and synthetic biology, Ethyl Cyanoacetate-13C2 serves as a high-precision, specialized probe.[1] Unlike standard global tracers (e.g., [U-13C]Glucose) that illuminate the entire Central Carbon Metabolism (CCM), Ethyl Cyanoacetate is typically employed to resolve specific biocatalytic nodes, such as non-canonical amino acid synthesis, Knoevenagel condensation products, or nitrile hydratase pathways.[1]
This guide outlines the rigorous methodology for cross-validating fluxes derived from Ethyl Cyanoacetate-13C2 against standard global benchmarks. By employing a Parallel Labeling Strategy , researchers can mathematically verify that the targeted fluxes of the precursor are stoichiometrically consistent with the global cofactor supply (NADPH/ATP) derived from background metabolism.[1]
Comparative Analysis: Specialized vs. Global Probes[1]
To validate results obtained with Ethyl Cyanoacetate-13C2, one must compare its performance against the "Gold Standard" of global flux analysis.[1] The following table contrasts the specific utility of the Ethyl Cyanoacetate probe against the standard [U-13C]Glucose alternative.
| Feature | Ethyl Cyanoacetate-13C2 (Targeted Probe) | [U-13C]Glucose (Global Standard) |
| Primary Application | Resolving specific synthetic branches (e.g., nitrile hydrolysis, ester cleavage) and precursor incorporation rates.[1] | Quantifying global fluxes: Glycolysis, Pentose Phosphate Pathway (PPP), and TCA cycle.[1][2] |
| Metabolic Entry | Downstream Entry: Enters via esterases or direct condensation; bypasses upper glycolysis.[1] | Upstream Entry: Enters via PTS or permeases; distributes carbon globally.[1] |
| Resolution Power | High for specific product nodes (e.g., Drug Intermediate | High for global energy (ATP/NADPH) and backbone generation.[1] Low for resolving specific precursor uptake vs. de novo synthesis.[1] |
| Risk of Artifacts | High risk of "silent metabolism" (fluxes that do not label the central backbone).[1] | High risk of insensitivity to small, peripheral synthetic pathways.[1] |
| Validation Role | The Challenger: Provides the specific flux value ( | The Validator: Provides the cofactor ceiling ( |
Scientific Integrity: The Validation Logic
As a Senior Application Scientist, I posit that a flux map derived solely from Ethyl Cyanoacetate is incomplete . The metabolic burden of processing this precursor requires ATP and reducing equivalents (NADPH) generated by the central metabolism.
The Validation Hypothesis:
The flux of Ethyl Cyanoacetate incorporation calculated from 13C2-labeling must not exceed the stoichiometric capacity of the Central Carbon Metabolism (CCM) to supply the necessary cofactors, as determined by an independent [U-13C]Glucose experiment.[1]
The "Causality" of Experimental Choice
We do not use Ethyl Cyanoacetate to measure glycolysis; we use it to measure the drain on glycolysis. Therefore, the cross-validation protocol requires a Parallel Labeling Experiment (PLE) .[1]
-
Experiment A (The Target): Substrate = Unlabeled Glucose + Ethyl Cyanoacetate-13C2 .
-
Goal: Determine the specific uptake and conversion rate (
).[1]
-
-
Experiment B (The Benchmark): Substrate = [U-13C]Glucose + Unlabeled Ethyl Cyanoacetate.[1]
-
Goal: Determine the global background flux distribution (
).[1]
-
Experimental Protocol: Parallel Labeling Strategy
This protocol ensures a self-validating system by generating two orthogonal datasets for the same metabolic steady state.
Phase 1: Culture & Tracer Administration[1]
-
System: Bioreactor (Chemostat preferred for steady-state) or Exponential Shake Flask.[1]
-
Medium: Chemically defined minimal medium (M9 or similar).[1]
-
Step 1.1 (Pre-Culture): Acclimate cells to the presence of Ethyl Cyanoacetate (toxicity check) using unlabeled substrates to ensure metabolic steady state.[1]
-
Step 1.2 (Tracer Injection):
-
Step 1.3 (Sampling): Harvest samples at mid-exponential phase (OD ~1.0–2.0). Rapid quenching is critical to stop esterase activity.[1]
Phase 2: Mass Spectrometry (LC-MS/MS)[1]
-
Extraction: Cold methanol/acetonitrile extraction (-20°C) is mandatory to prevent spontaneous hydrolysis of the cyanoacetate ester bond.[1]
-
Targeted Analytes:
-
Measurement: Analyze Mass Isotopomer Distributions (MIDs). For Ethyl Cyanoacetate-13C2, look specifically for the M+2 shift in downstream products, indicating intact incorporation of the C-C bond.[1]
Phase 3: Computational Cross-Validation (The "Handshake")[1]
-
Model Construction: Build a metabolic model including the specific Ethyl Cyanoacetate degradation/incorporation pathway.
-
Global Fit: Fit the [U-13C]Glucose data first to constrain the backbone (Glycolysis/TCA).[1]
-
Targeted Fit: Fix the backbone fluxes and fit the Ethyl Cyanoacetate-13C2 data to resolve the specific branch flux.
-
Chi-Square Test (
): Run a Multi-Objective Fit using both datasets simultaneously. If the total SSR (Sum of Squared Residuals) exceeds the critical value, the datasets are inconsistent—indicating that the Ethyl Cyanoacetate is perturbing the global metabolism (e.g., toxicity or inhibition) rather than acting as a passive tracer.[1]
Visualization: Metabolic Pathway & Workflow[1][4]
Diagram 1: The Tracer Convergence Map
This diagram illustrates how the specialized tracer (Ethyl Cyanoacetate) interacts with the global backbone (Glucose).[1] Note the distinct entry points.
Caption: Convergence of Global (Glucose) and Specialized (Ethyl Cyanoacetate) carbon flows into the target product.
Diagram 2: The Cross-Validation Workflow
This logic flow demonstrates the decision-making process for accepting or rejecting the MFA results.
Caption: Decision matrix for cross-validating targeted tracer data against global metabolic benchmarks.
References
-
Antoniewicz, M. R. (2015).[1] Methods for validating metabolic flux analysis models. Current Opinion in Biotechnology, 34, 1–10.[1] Link[1]
-
Crown, S. B., & Antoniewicz, M. R. (2013).[1] Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering, 19, 151–161.[1] Link[1]
-
Metallo, C. M., et al. (2009).[1] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174.[1] Link[1]
-
Zamboni, N., et al. (2009).[1] 13C-based metabolic flux analysis.[1][2][3][4][5][6] Nature Protocols, 4(6), 878–892.[1] Link[1]
-
Kaste, J. A. M., & Shachar-Hill, Y. (2023).[1] Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv. Link
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- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
Literature review of studies using Ethyl Cyanoacetate-13C2 for pathway analysis
Topic: Literature Review of Studies Using Ethyl Cyanoacetate-13C2 for Pathway Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Ethyl Cyanoacetate-13C2 is a specialized stable isotope-labeled reagent primarily utilized in synthetic mechanistic pathway analysis and drug metabolite tracing . Unlike ubiquitous metabolic tracers (e.g., Glucose-13C) used in cell culture fluxomics, Ethyl Cyanoacetate-13C2 is the gold standard for elucidating the reaction mechanisms of heterocyclic building blocks —specifically pyrimidines, purines, and coumarins—which form the scaffold of numerous pharmaceutical agents (e.g., Allopurinol, Minoxidil).
This guide compares the dual-labeled isotopomer against single-labeled and unlabeled alternatives, demonstrating its superior utility in verifying bond integrity during complex cyclization reactions (e.g., Knoevenagel condensation, Biginelli reaction).
Technical Profile & Comparative Analysis
The primary advantage of Ethyl Cyanoacetate-13C2 (typically labeled at the cyano and carbonyl carbons, or the cyano and
Table 1: Performance Comparison of Ethyl Cyanoacetate Variants
| Feature | Ethyl Cyanoacetate-13C2 (Dual-Labeled) | Ethyl Cyanoacetate-1-13C (Single-Labeled) | Unlabeled Ethyl Cyanoacetate |
| Primary Application | Mechanistic proof of bond integrity; Rearrangement tracking. | Tracing a single carbon position; Yield determination. | Standard synthesis; Yield optimization. |
| NMR Signature | Doublet signals (split by | Singlet signals (enhanced intensity). | Natural abundance signals (weak, singlets). |
| Mass Spectrometry | +2 Da mass shift (M+2). Distinct from M+1 natural isotopes. | +1 Da mass shift (M+1). Overlaps with natural | Standard Mass Spectrum. |
| Pathway Resolution | High: Distinguishes between intramolecular rearrangement and intermolecular exchange. | Medium: Can track position but cannot confirm if the adjacent carbon is from the same molecule. | None: Cannot distinguish carbon sources. |
| Cost Efficiency | Low (High initial cost, but definitive data saves repeated experiments). | Medium. | High (Commodity chemical).[1][2] |
Case Study: Elucidating Pyrimidine Synthesis Pathways
A critical application of Ethyl Cyanoacetate-13C2 is in the synthesis of substituted pyrimidines , a class of drugs including antivirals and antihypertensives. The pathway often involves the condensation of the cyanoacetate with an amidine or urea derivative.
Experimental Workflow
The following protocol describes the use of Ethyl Cyanoacetate-13C2 to verify the incorporation of the cyano-fragment into the pyrimidine ring, distinguishing it from alternative side-reaction pathways.
Protocol: Tracing Carbon Fate in Pyrimidine Cyclization
Materials:
-
Ethyl Cyanoacetate-13C2 (99 atom % 13C).
-
Amidine Hydrochloride (e.g., Acetamidine HCl).
-
Base: Sodium Ethoxide (NaOEt).
-
Solvent: Anhydrous Ethanol.
Step-by-Step Methodology:
-
Preparation: Dissolve Sodium Ethoxide (1.1 eq) in anhydrous ethanol under nitrogen atmosphere.
-
Addition: Add Acetamidine HCl (1.0 eq) and stir for 15 minutes to liberate the free base.
-
Tracer Introduction: Dropwise add Ethyl Cyanoacetate-13C2 (1.0 eq) to the mixture at 0°C.
-
Causality: Low temperature prevents rapid polymerization of the labeled precursor, ensuring controlled cyclization.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of the starting material via TLC.[3]
-
Quench & Isolation: Cool to room temperature. Acidify with dilute acetic acid to precipitate the pyrimidine derivative. Filter and recrystallize from ethanol.
-
Analysis: Dissolve the product in DMSO-d6 for
C NMR analysis.
Data Interpretation (Self-Validating System)
-
Success Criteria: In the
C NMR spectrum, observe the pyrimidine ring carbons.[4] If the C5 and C6 carbons (derived from the cyanoacetate) are adjacent and intact, they will appear as doublets due to C- C coupling (typical Hz for direct bonds). -
Failure Mode: If the signals are singlets, it implies the bond was cleaved and the carbons recombined from the solvent pool or scrambled, indicating a different mechanistic pathway (e.g., fragmentation-recombination).
Visualization: Mechanistic Pathway
The following diagram illustrates the tracking of the
Figure 1: Reaction pathway showing the incorporation of 13C-labeled carbons (Red) from Ethyl Cyanoacetate into the Pyrimidine scaffold. The persistence of the dual label confirms the direct cyclization mechanism.
Advanced Application: Drug Impurity Profiling
In late-stage drug development, "unknown impurities" often arise during scale-up. If a drug molecule is synthesized using ethyl cyanoacetate, using the
-
Synthesize the "Labeled Impurity": Deliberately force degradation of the labeled intermediate.
-
Co-elution Study: Mix the labeled degradation product with the production batch.
-
LC-MS Analysis: Search for the M+2 peak shift. If the unknown impurity in the batch shows the exact retention time and fragmentation pattern as the labeled standard (but M+0), the pathway of formation is confirmed.
Pathway Analysis Workflow
Figure 2: Logical workflow for using Ethyl Cyanoacetate-13C2 to identify unknown impurities in pharmaceutical manufacturing.
References
-
Synthesis of Pyrimidine Derivatives. Journal of Applied Chemistry Research. (2017). "One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation." 5[1][2][3]
-
Mechanistic Studies of Knoevenagel Condensation. OICC Press. (2025). "Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA." 6[1][2][3][7]
-
Isotope Labeling in Drug Development. BenchChem Technical Guide. (2025). "Assessing the Impact of 13C Labeling on Cell Metabolism: A Comparative Guide." 8[1][2][3][7][5]
-
13C NMR Data & Coupling Constants. Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants Guide." 7
-
Product Specification & Isotopomer Data. LGC Standards. "Ethyl Cyanoacetate-13C2 Product Sheet." 9[1][2][3][7]
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- 3. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
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- 9. Ethyl Cyanoacetate-13C2 | LGC Standards [lgcstandards.com]
A Researcher's Guide to Tracing Cytosolic Acetyl-CoA: The Advantages of Ethyl Cyanoacetate-¹³C₂
Introduction: The Centrality and Compartmentalization of Acetyl-CoA
Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking the catabolic breakdown of nutrients like glucose, fatty acids, and amino acids with anabolic pathways essential for growth and function.[1][2] Its two-carbon acetyl group is the fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[3][4] Furthermore, as the acetyl donor for histone acetylation, it plays a pivotal role in epigenetic regulation of gene expression.[3][4]
A key feature of eukaryotic cell metabolism is the compartmentalization of acetyl-CoA into distinct mitochondrial and cytosolic pools.[5] The mitochondrial pool, largely derived from glucose (via pyruvate dehydrogenase) and fatty acid β-oxidation, primarily fuels the tricarboxylic acid (TCA) cycle for energy production.[6] The cytosolic pool, which is the direct precursor for de novo fatty acid synthesis and histone acetylation, is primarily generated by the action of ATP-citrate lyase (ACLY) on citrate exported from the mitochondria.[6][7]
Understanding the distinct contributions of these pools is paramount for researchers in oncology, metabolic diseases, and drug development. However, selectively probing the cytosolic pool has been a significant challenge. Traditional stable isotope tracers, such as [U-¹³C]glucose or [U-¹³C]glutamine, label metabolites that contribute to both the mitochondrial and cytosolic acetyl-CoA pools, making it difficult to deconvolute the specific flux through cytosolic pathways.[8][9] This guide introduces Ethyl Cyanoacetate-¹³C₂, a powerful tool designed to overcome this limitation, and compares its performance against conventional acetyl-CoA precursors.
The Challenge: Isolating the Cytosolic Acetyl-CoA Pool
To accurately quantify the rate of de novo lipogenesis or histone acetylation, it is essential to know the isotopic enrichment of the specific precursor pool: cytosolic acetyl-CoA. Using tracers that label both mitochondrial and cytosolic pools can lead to misinterpretation of metabolic flux.
-
[U-¹³C]Glucose: This is the most common tracer for studying central carbon metabolism. Glucose-derived pyruvate enters the mitochondria, where it is converted to acetyl-CoA. This labeled acetyl-CoA can either enter the TCA cycle or be exported to the cytosol as citrate, which is then cleaved by ACLY to form cytosolic acetyl-CoA.[7] Thus, labeling from glucose is not exclusive to the cytosol.
-
[U-¹³C]Glutamine: In many cancer cells, glutamine is a major anaplerotic substrate that replenishes TCA cycle intermediates. It can also contribute to the acetyl-CoA pool through conversion to citrate and subsequent export to the cytosol.[8] Under hypoxic conditions, glutamine can also be a major source of cytosolic acetyl-CoA via reductive carboxylation. Like glucose, it labels both compartments.
-
[1,2-¹³C]Acetate: Acetate is a more direct precursor, activated to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes. However, mammals possess both a cytosolic (ACSS2) and a mitochondrial (ACSS1) isoform.[10] Therefore, labeled acetate will contribute to both pools, with the relative contribution depending on the cell type and its metabolic state.
This metabolic crosstalk complicates the precise measurement of pathways that are exclusively cytosolic.
The Solution: Direct Cytosolic Delivery with Ethyl Cyanoacetate-¹³C₂
Ethyl Cyanoacetate-¹³C₂ ([¹³C₂]ECA) is an advanced metabolic tracer designed for the specific labeling of the cytosolic acetyl-CoA pool. As an ester, it is cell-permeable and can freely diffuse across the plasma membrane.
Once inside the cell, it is rapidly hydrolyzed by ubiquitous intracellular esterases, releasing ethanol and ¹³C₂-labeled cyanoacetic acid directly into the cytosol.[11] The labeled cyanoacetic acid is then metabolized to generate ¹³C₂-acetyl-CoA. This mechanism bypasses mitochondrial entry and the complexities of the citrate shuttle, providing a direct and specific probe of cytosolic acetyl-CoA metabolism.
Comparative Analysis of Labeled Acetyl-CoA Precursors
The choice of isotopic tracer is critical and determines the precision with which metabolic fluxes can be determined.[12] The primary advantage of [¹³C₂]ECA lies in its unique metabolic entry point, which circumvents the ambiguity of other precursors.
| Feature | [U-¹³C]Glucose | [U-¹³C]Glutamine | [1,2-¹³C]Acetate | Ethyl Cyanoacetate-¹³C₂ |
| Primary Entry Point | Glycolysis | Glutaminolysis / TCA Cycle | Direct Activation | Intracellular Hydrolysis |
| Cell Permeability | Transporter-mediated | Transporter-mediated | Diffusion / Transporters | High (Diffusion) |
| Initial Labeled Pool | Mitochondrial & Cytosolic | Mitochondrial & Cytosolic | Mitochondrial & Cytosolic | Exclusively Cytosolic |
| Key Converting Enzymes | PDH, ACLY | GDH, IDH, ACLY | ACSS1, ACSS2 | Intracellular Esterases, ACSS2 |
| Metabolic Crosstalk | High (Citrate Shuttle) | High (Citrate Shuttle) | Moderate (ACSS1 vs ACSS2) | Minimal |
| Primary Application | Central Carbon Metabolism | TCA Cycle Anaplerosis | Acetate Metabolism | Cytosolic-specific Flux |
Visualizing the Metabolic Pathways
The following diagram illustrates the metabolic fates of different precursors, highlighting the direct cytosolic pathway of Ethyl Cyanoacetate-¹³C₂.
Caption: Metabolic pathways of various ¹³C-labeled acetyl-CoA precursors.
Experimental Workflow: From Cell Culture to Data Analysis
Implementing stable isotope tracing requires a robust and reproducible workflow.[13] Here, we outline the key steps for a typical experiment using Ethyl Cyanoacetate-¹³C₂ to measure its incorporation into fatty acids.
Caption: Experimental workflow for tracing ¹³C into fatty acids.
Detailed Experimental Protocol: Tracing [¹³C₂]ECA into Palmitate
This protocol provides a self-validating system for measuring the contribution of cytosolic acetyl-CoA to de novo fatty acid synthesis.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)[14]
-
Ethyl Cyanoacetate-¹³C₂ (e.g., from Cambridge Isotope Laboratories, Inc. or Santa Cruz Biotechnology)[15]
-
6-well culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, 0.9% NaCl solution (for extraction)
-
2M KOH in 90% ethanol (for saponification)
-
14% Boron trifluoride (BF₃) in methanol (for derivatization)
-
Hexane, Saturated NaCl
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed A549 cells in 6-well plates at a density that will result in ~70-80% confluency on the day of the experiment.[14]
-
Incubate cells under standard conditions (37°C, 5% CO₂).
-
-
Isotope Labeling:
-
Prepare labeling medium by supplementing standard culture medium with Ethyl Cyanoacetate-¹³C₂. A final concentration range of 100-500 µM is a good starting point.
-
Aspirate the standard medium from the cells, wash once with PBS.
-
Add the labeling medium to each well. Incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to determine the time to isotopic steady-state. For endpoint assays, an 8-24 hour incubation is often sufficient.[16]
-
-
Metabolic Quenching and Cell Harvesting:
-
To halt metabolic activity, place the culture plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and precipitate macromolecules.
-
Scrape the cells and transfer the cell suspension/extract to a microcentrifuge tube.
-
-
Lipid Extraction (Folch Method):
-
To the methanol extract, add 2 mL of chloroform. Vortex thoroughly.
-
Add 1 mL of 0.9% NaCl solution. Vortex again to create a biphasic mixture.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid film in 1 mL of 2M KOH in 90% ethanol.
-
Incubate at 70°C for 1 hour to saponify the fatty acids from complex lipids.
-
After cooling, add 2 mL of 14% BF₃ in methanol. Incubate at 70°C for 30 minutes to methylate the free fatty acids.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Analysis and Data Interpretation:
-
Analyze the FAMEs sample on a GC-MS system. The palmitate methyl ester will be a prominent peak.
-
Extract the mass spectrum for the palmitate peak. You will observe a mass isotopologue distribution (MID). The unlabeled (M+0) ion for palmitate methyl ester is m/z 270.3. Since palmitate is synthesized from 8 molecules of acetyl-CoA, you will observe isotopologues at M+2, M+4, M+6, etc., up to M+16.[16]
-
After correcting for the natural abundance of ¹³C, the resulting MID can be used to calculate the fractional contribution (FC) of Ethyl Cyanoacetate-¹³C₂ to the cytosolic acetyl-CoA pool.[17]
-
Applications in Research and Drug Development
The ability to specifically measure cytosolic acetyl-CoA flux provides a significant advantage in several research areas:
-
Oncology: Many cancer cells exhibit enhanced de novo fatty acid synthesis to support rapid proliferation.[7][18] [¹³C₂]ECA allows for precise quantification of this pathway and can be used to assess the efficacy of drugs targeting lipogenic enzymes like ACLY or Fatty Acid Synthase (FASN).
-
Metabolic Diseases: Conditions like non-alcoholic fatty liver disease (NAFLD) are characterized by dysregulated lipid metabolism. [¹³C₂]ECA can be used in cellular models to dissect the metabolic rewiring that leads to excess lipid accumulation.
-
Epigenetics: Histone acetylation is a dynamic process that relies on the availability of cytosolic acetyl-CoA. By tracing the incorporation of ¹³C from [¹³C₂]ECA into histones, researchers can study the link between cellular metabolism and epigenetic regulation.[19]
-
Pharmaceutical Development: Ethyl Cyanoacetate is a versatile building block in the synthesis of various pharmaceutical compounds, including drugs for epilepsy and gout.[20][21][22] Labeled variants like [¹³C₂]ECA can be used in mechanistic studies to trace the metabolic fate of these drug scaffolds.
Conclusion
In the complex landscape of cellular metabolism, precision is key. Ethyl Cyanoacetate-¹³C₂ offers a distinct advantage over traditional acetyl-CoA precursors by providing a direct, specific, and unambiguous window into the cytosolic acetyl-CoA pool. Its ability to bypass the confounding pathways that label mitochondrial metabolites makes it an invaluable tool for researchers seeking to accurately quantify fluxes through de novo lipogenesis and other critical cytosolic pathways. By incorporating this advanced tracer into their experimental designs, scientists can gain deeper, more accurate insights into the metabolic adaptations that drive disease and discover novel therapeutic strategies.
References
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-
Goudarzi, M., et al. (2020). Post-labeling correction resolves mitochondrial and cytosolic acetyl-CoA metabolism. ResearchGate. [Link]
-
Kamphorst, J. J., et al. (2014). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. ResearchGate. [Link]
-
Schuler, M., et al. (2017). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. Diabetologia. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. [Link]
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Li, B., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. [Link]
-
Zhang, Y., et al. (2019). Study on optimum synthesis of ethyl cyanoacetate. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Ethyl cyanoacetate. Organic Syntheses Procedure. [Link]
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Cognitive Market Research. (2024). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. Cognitive Market Research. [Link]
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Cognitive Market Research. (2023). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Cognitive Market Research. [Link]
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Liu, X., et al. (2018). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. Journal of Biological Chemistry. [Link]
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PrepChem.com. (2019). Preparation of ethyl cyanoacetate. PrepChem.com. [Link]
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Trefely, S., et al. (2022). The carnitine shuttle links mitochondrial metabolism to histone acetylation and lipogenesis. bioRxiv. [Link]
-
Allied Market Research. (2026). Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. Allied Market Research. [Link]
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Chen, Y., et al. (2012). Profiling of Cytosolic and Peroxisomal Acetyl-CoA Metabolism in Saccharomyces cerevisiae. PLoS ONE. [Link]
-
Lundquist, K. F., et al. (1981). Contributions of cytosolic and mitochondrial acetyl-CoA syntheses to the activation of lipogenic acetate in rat liver. PubMed. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). ETHYL CYANOACETATE. Sanjay Chemicals. [Link]
-
Patsnap. (2025). Oxaloacetate vs Acetyl-CoA: Metabolic Pathway Comparison. Patsnap Eureka. [Link]
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OECD SIDS. (n.d.). Provisional Guidance for the Outline of the SIDS Initial Assessment Report. OECD. [Link]
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Pharmaffiliates. (n.d.). Ethyl Cyanoacetate-2,3-13C2. Pharmaffiliates. [Link]
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Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]
-
Buescher, J. M., et al. (2024). Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. Digital Commons@Becker. [Link]
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LibreTexts. (n.d.). Fatty Acids -- Precursors of Acetyl CoA. LibreTexts Medicine. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]
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Hamed, A. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Kamphorst, J. J., et al. (2014). Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. PMC. [Link]
-
Gopalakrishnan, S., et al. (2012). Elementary Flux Mode Analysis of Acetyl-CoA Pathway in Carboxydothermus hydrogenoformans Z-2901. PMC. [Link]
-
Kamphorst, J. J., et al. (2014). Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. ResearchGate. [Link]
-
Liu, X., et al. (2018). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PMC. [Link]
-
Fan, J., et al. (2015). Myc-dependent Mitochondrial Generation of Acetyl-CoA Contributes to Fatty Acid Biosynthesis and Histone Acetylation during Cell Proliferation. Semantic Scholar. [Link]
-
Hamed, A. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Cluntun, A. A., et al. (2017). Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux. MDPI. [Link]
-
Buescher, J. M., et al. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Methods. [Link]
-
Laustsen, C., et al. (2015). Hyperpolarized [1,3-13C2 ]Ethyl Acetoacetate Is a Novel Diagnostic Metabolic Marker of Liver Cancer. PubMed. [Link]
-
Scholle, F., et al. (2021). Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes. ChemRxiv. [Link]
-
Fan, T. (n.d.). MAMMALIAN CELL CULTURE PROTOCOL. University of Kentucky. [Link]
-
Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]
-
de Melo, W. M., et al. (2013). Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. ResearchGate. [Link]
-
Saunders, E. C., et al. (2011). Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites. PubMed. [Link]
-
Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
Sources
- 1. Fatty Acids -- Precursors of Acetyl CoA [library.med.utah.edu]
- 2. mdpi.com [mdpi.com]
- 3. Oxaloacetate vs Acetyl-CoA: Metabolic Pathway Comparison [eureka.patsnap.com]
- 4. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Profiling of Cytosolic and Peroxisomal Acetyl-CoA Metabolism in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Contributions of cytosolic and mitochondrial acetyl-CoA syntheses to the activation of lipogenic acetate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicine.uky.edu [medicine.uky.edu]
- 15. Ethyl Cyanoacetate-1,2-13C2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 21. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 22. sanjaychemindia.com [sanjaychemindia.com]
Precision Tracking: A Comparative Guide to Verifying 13C Positional Integrity in Ethyl Cyanoacetate-13C2 Derivatives
Executive Summary: The Challenge of Label Scrambling
Ethyl Cyanoacetate-13C2 (typically labeled at the cyano and
The Scientific Problem:
The Knoevenagel condensation and subsequent cyclization reactions used to derivatize ethyl cyanoacetate are prone to decarboxylation, ring-opening/re-closure, and sigmatropic rearrangements. These mechanisms can "scramble" the isotopic label or eject it entirely (e.g., loss of the carboxylate carbon as
The Solution:
Standard Mass Spectrometry (MS) confirms the presence of the mass tag but fails to definitively validate its position. This guide establishes 1D
The Precursor Profile: Ethyl Cyanoacetate-13C2
For this guide, we assume the use of Ethyl [1,2-
-
Key Feature: A direct covalent bond between two
C nuclei. -
The Marker: This bond creates a large homonuclear spin-spin coupling constant (
), typically 50–60 Hz for sp³-sp bonds. -
Success Metric: If the bond remains intact in the final product, the
C NMR signals will appear as doublets . If the bond is cleaved or scrambled, the signals collapse to singlets .
Comparative Analysis of Verification Methods
The following table contrasts the three primary methods for verifying label position.
| Feature | Method A: Quant 1D | Method B: 2D INADEQUATE | Method C: HR-MS/MS |
| Primary Mechanism | Scalar Coupling ( | Double Quantum Coherence Filter | Mass-to-Charge Ratio ( |
| Positional Certainty | High (Direct bond detection) | Absolute (Maps carbon skeleton) | Low/Medium (Inferred from fragments) |
| Sensitivity | Low (Requires relaxation agents) | Very Low (Requires enrichment) | Extremely High |
| Scrambling Detection | Excellent (Doublet | Excellent (Missing cross-peaks) | Poor (Isomers have same mass) |
| Sample Requirement | 5–20 mg | 20–50 mg | < 0.1 mg |
| Cost/Time | Moderate (1–4 hours) | High (Overnight) | Low (Minutes) |
Detailed Experimental Protocols
Method A: The Gold Standard – Quantitative C NMR with Relaxation Agents
Why this works:
Protocol:
-
Sample Prep: Dissolve 15 mg of the derivative in 0.6 mL deuterated solvent (e.g., DMSO-
or CDCl ). -
Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)
] to a final concentration of 0.03 M to 0.05 M (approx. 3–5 mg per tube). -
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (e.g., zgig on Bruker) to suppress Nuclear Overhauser Effect (NOE), ensuring signal intensity represents molarity.
-
Relaxation Delay (D1): Set to 2–3 seconds (sufficient due to Cr(acac)
). -
Scans: 512–1024 scans.
-
-
Analysis:
-
Zoom in on the labeled carbons.[3]
-
Pass Criteria: You observe a "doublet of doublets" or clear doublets with a coupling constant
Hz. -
Fail Criteria: You observe sharp singlets. This indicates the
C- C bond was broken during synthesis.
-
Method B: The Structural Mapper – 2D INADEQUATE
Why this works: The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is usually too insensitive for standard molecules. However, for
Protocol:
-
Pulse Sequence: inadeq (Bruker) or equivalent.
-
Optimization: Set the delay
based on the expected coupling (approx. 55 Hz for C-CN bonds). -
Interpretation:
-
The X-axis shows chemical shift; the Y-axis shows Double Quantum Frequency.
-
Valid: Two spots appear at the same Y-frequency, connected by a horizontal line. This proves the carbons are chemically bonded.
-
Invalid: No signals appear, or signals appear at uncorrelated frequencies.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic and the specific tracking of the
Diagram 1: The Verification Decision Tree
Caption: A self-validating logic flow for confirming isotopic integrity using MS screening followed by NMR coupling analysis.
Diagram 2: Mechanistic Tracking (Knoevenagel Example)
Caption: Tracking the
Scientific Commentary: Why MS is Insufficient
While High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining elemental composition, it presents specific risks in this context:
-
Isomeric Blindness: A rearranged product (where the
C migrates to a different position) often has the exact same mass as the target. -
Fragmentation Scrambling: In Electron Ionization (EI) or Collision-Induced Dissociation (CID), atoms can rearrange during the analysis (e.g., McLafferty rearrangements), leading to false interpretations of the original structure.
-
Quantification Limits: MS ionization efficiency varies. NMR, when performed with Cr(acac)
and inverse gating, is inherently quantitative, allowing you to calculate the exact % incorporation of the label.
Conclusion:
For Ethyl Cyanoacetate-13C2 derivatives, NMR is the primary validation tool . The observation of scalar coupling (
References
-
Bayer, E., et al. (2025). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis. ResearchGate. Retrieved from [Link]
-
University of Ottawa NMR Facility. (2019). 13C-13C Connectivity via 1H-13C 1,1-ADEQUATE and INADEQUATE. Retrieved from [Link]
-
Tetrault, T., et al. (2023).[4] One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values. Royal Society of Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 2D INADEQUATE NMR Experiment. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Quantitative 1D C13 NMR Experiment Note – Georgia Tech NMR Center [sites.gatech.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values by density functional theory using solid-state 13C NMR and X-ray crystallography - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Senior Scientist’s Guide to Isotopic Labeling Efficiency: A Quantitative Comparison
Topic: Quantitative comparison of labeling efficiency between different isotopic tracers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: Redefining "Efficiency" in Isotopic Labeling
In drug development and metabolomics, "labeling efficiency" is often conflated with simple chemical yield. However, for the application scientist, efficiency is a composite metric comprising three critical vectors: Isotopic Enrichment (IE) , Metabolic Fidelity (Stability) , and Detection Sensitivity .
A tracer with 99% chemical yield is useless if 50% of the label is lost to solvent exchange within minutes of injection (
This guide provides a quantitative, head-to-head comparison of the four dominant tracers—Deuterium (
The Physics of Efficiency: KIE and Specific Activity
Before comparing workflows, we must ground our choice in two immutable physical constants that dictate labeling performance.
Kinetic Isotope Effect (KIE)
The KIE (
-
Primary KIE: Occurs when the bond to the isotope is broken during the rate-determining step.[1]
-
Secondary KIE: Occurs when the isotope is adjacent to the reaction center.
Quantitative Reality:
-
C-H vs. C-D: The bond dissociation energy of C-D is significantly higher than C-H. Primary KIEs typically range from
to 10 . This can slow metabolism by up to 1000%, potentially altering the pharmacokinetic (PK) profile. -
C vs.
C: The mass difference is only ~8%.[2] The KIE is negligible, typically to 1.05 . This makes the "Gold Standard" for metabolic fidelity.
Specific Activity ( )
For radioisotopes, efficiency is defined by how much signal can be packed into a mole of substance.
-
Tritium (
): Theoretical Max . -
Carbon-14 (
): Theoretical Max .[3]
Insight: Tritium is nearly 465x more "efficient" per mole than Carbon-14 regarding detection sensitivity. If you are hunting for low-abundance receptor binding (fmole range),
Comparative Analysis: Stable Isotopes ( vs. )
Stable isotopes are the workhorses of LC-MS/MS quantitation and metabolic flux analysis.
Table 1: Quantitative Comparison of Stable Isotopes
| Feature | Deuterium ( | Carbon-13 ( | Senior Scientist Verdict |
| Isotopic Enrichment | High (>99% typical) | High (>99% typical) | Draw. Both achieve high enrichment. |
| Synthesis Efficiency | High. H/D exchange is cheap and fast (often 1 step). | Low. Requires de novo synthesis of the carbon skeleton. | Use D for quick internal standards; |
| Metabolic Stability | Variable. Labile protons (OH, NH, SH) exchange instantly. C-H bonds can scramble. | Absolute. Carbon backbones do not exchange with solvent. | |
| Mass Shift | +1 Da per atom. | +1 Da per atom. | |
| Cost | Low ( | High ( | D is cost-efficient for routine DMPK. |
| LC Retention Shift | Significant. C-D bonds are shorter/less lipophilic. Can separate from analyte. | Negligible. Co-elutes perfectly with analyte. |
Comparative Analysis: Radioisotopes ( vs. )
Radioisotopes are essential for ADME mass balance studies (where did the drug go?) and receptor occupancy.
Table 2: Quantitative Comparison of Radioisotopes
| Feature | Tritium ( | Carbon-14 ( | Senior Scientist Verdict |
| Specific Activity ( | ~29,000 mCi/mmol | ~62 mCi/mmol | |
| Biological Stability | Risk of "Water Formation". Metabolic oxidation can release | High. The label stays on the parent/metabolite scaffold. | |
| Detection Efficiency | Low energy | Higher energy | |
| Safety/Shielding | Can penetrate skin? No. Shielding: Plastic. | Can penetrate skin? No. Shielding: Plastic/Glass. | Both are safe if handled correctly, but |
Experimental Protocols
Protocol A: Determining Isotopic Enrichment & Stability via HRMS
Purpose: To validate if your Deuterium label is stable enough for use as an Internal Standard (IS).
-
Preparation: Dissolve
of Deuterated IS and Native Analyte in 50:50 Methanol:Water. -
T0 Analysis: Infuse directly into High-Resolution Mass Spec (Orbitrap or Q-TOF).
-
Metric: Calculate Theoretical Isotope Distribution vs. Observed.
-
Pass Criteria:
difference in expected abundance.
-
-
Stress Test (The "Exchange" Check):
-
Incubate IS in human plasma at
for 4 hours. -
Precipitate proteins (Acetonitrile), dry supernatant, reconstitute in
-free solvent.
-
-
T4 Analysis: Re-inject.
-
Failure Mode: If the mass peak shifts back toward the native mass (M-1, M-2), Back-Exchange has occurred.
-
Action: Discard tracer; switch to
or select a non-exchangeable position (e.g., aromatic ring vs. alpha-carbon).
-
Protocol B: Measuring Metabolic Switching (KIE Assessment)
Purpose: To ensure your tracer does not artificially extend half-life.
-
Microsomal Incubation:
-
Tube A: Native Drug (
) + Microsomes + NADPH. -
Tube B: Deuterated Drug (
) + Microsomes + NADPH.
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold ACN.
-
Quantification: Analyze loss of parent compound via LC-MS/MS.
-
Calculation:
-
Plot
vs. Time. Slope = . -
Calculate
. -
Interpretation: If
, the label is participating in the rate-determining step. This is acceptable for an Internal Standard but invalid for a tracer meant to mimic native pharmacokinetics.
-
Visualization: Decision Logic for Tracer Selection
The following diagram illustrates the logical flow for selecting the correct isotope based on experimental goals and "efficiency" constraints.
Figure 1: Decision Matrix for Isotopic Tracer Selection. Blue paths indicate Mass Spec workflows; Red paths indicate Radiometric workflows.
Diagram 2: The "Chromatographic Isotope Effect" Risk
When using Deuterium as an Internal Standard, "Efficiency" is lost if the standard separates from the analyte, causing ionization variance.
Figure 2: The Chromatographic Isotope Effect. Deuterated compounds often elute earlier than native compounds in Reverse Phase LC, potentially leading to different matrix effects and quantification errors.
References
-
Gomez-Gomez, A., et al. (2016). On the widely used deuterium-labeled internal standards: Potential pitfalls in their use for liquid chromatography-mass spectrometry analysis. Journal of Chromatography A. Link
-
Penner, N., et al. (2012). Monitoring Hydrogen/Deuterium Exchange in Drug Discovery. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Isin, E. M., et al. (2007). Kinetic Isotope Effects in Drug Metabolism and their Application to Influence Safety and Efficacy. Chemical Research in Toxicology. Link
-
Vogels, J. T., et al. (2021). The ratio of 14C to 3H specific activity: A critical parameter in dual-label ADME studies. Xenobiotica. Link
-
International Atomic Energy Agency (IAEA). Stable Isotope Technique for Nutritional Assessment.Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl Cyanoacetate-13C2
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl Cyanoacetate-13C2. As laboratory professionals, our responsibility extends beyond the experiment to the entire lifecycle of our chemical reagents. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this specific chemical waste stream effectively, ensuring personnel safety and environmental stewardship. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, explaining not just what to do, but why each step is critical.
Foundational Principle: Understanding the Isotopic Label
A crucial first step in determining the disposal protocol for any isotopically labeled compound is to identify the nature of the isotope. Ethyl Cyanoacetate-13C2 is labeled with Carbon-13 (¹³C), which is a stable, non-radioactive isotope of carbon.
This distinction is paramount. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation. Consequently, they do not require special handling or disposal procedures related to radioactivity.[1][] The disposal protocol for Ethyl Cyanoacetate-13C2 is therefore dictated entirely by the chemical properties and hazards of the parent molecule, ethyl cyanoacetate.[1]
Hazard Profile of Ethyl Cyanoacetate
Ethyl cyanoacetate is a reactive chemical compound with a distinct hazard profile that must be respected during handling and disposal. Understanding these hazards is fundamental to appreciating the rationale behind the recommended disposal procedures. The compound is classified as harmful and an irritant.[3][4]
| Hazard Classification | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4][5] |
| Skin Irritation | Causes skin irritation. Prolonged or repeated contact should be avoided. | [3][4][6] |
| Eye Irritation | Causes serious eye irritation. Direct contact can result in significant injury. | [3][4][6] |
| Respiratory Irritation | Vapors or mists may cause respiratory irritation. | [3] |
| Reactivity | Reacts with moisture, bases, and other nucleophiles, which can initiate rapid polymerization. Contact with cotton or cellulosic materials can also cause a rapid, heat-generating (exothermic) polymerization. | [7][8] |
| Combustibility | Classified as a combustible liquid. |
Always wear appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves, chemical safety goggles, and a lab coat, when handling this substance.[3] All handling of open containers should be performed in a well-ventilated area or a chemical fume hood.[3][9]
Core Disposal Strategy: Controlled Polymerization for Small Quantities
The primary chemical hazard of ethyl cyanoacetate in a disposal context is its reactivity. The most effective strategy for neutralizing small quantities of this material is to intentionally leverage this reactivity through controlled polymerization. This process converts the liquid monomer into a solid, non-hazardous polymer.[7][10] Once cured, this solid material is significantly less reactive and can be disposed of as regular solid waste, pending institutional verification.[7]
Causality: Water acts as a weak base, initiating an anionic polymerization of the cyanoacrylate monomer. The resulting polymer is a stable, inert solid, effectively neutralizing the hazards associated with the liquid monomer.
Disposal Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate disposal route for Ethyl Cyanoacetate-13C2.
Caption: Decision workflow for Ethyl Cyanoacetate-13C2 disposal.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Small Residual Quantities
This protocol is suitable for trace amounts of liquid remaining in "empty" vials or containers, typically less than 10 mL.
-
Work Area Preparation: Perform this procedure in a chemical fume hood or a well-ventilated area.
-
Initiate Polymerization: Add a small amount of water (approximately 1-2 mL for every 1 mL of residual ethyl cyanoacetate) directly into the container.[10]
-
Curing: Loosely cap the container to prevent pressure buildup from any potential heat generation. Swirl gently to mix. Allow the container to stand in a safe, designated area within the fume hood for several hours, or until the contents have fully solidified.
-
Verification: Confirm that the material has cured into a hard, inert solid.
-
Final Disposal: Once fully polymerized, the container with the solid material can typically be disposed of in the regular solid waste stream.[7] It is imperative to deface the chemical label on the container to prevent confusion. Always confirm this final step with your institution's Environmental Health & Safety (EH&S) department.
Protocol B: Management and Disposal of Spills
This protocol addresses accidental spills of liquid Ethyl Cyanoacetate-13C2.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and remove all ignition sources.[8][9]
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[9] Do not use paper towels or other cellulosic materials , as this can cause a rapid exothermic reaction.[7]
-
Neutralization: Slowly and carefully add a small amount of water to the contained spill to initiate polymerization.[10] Be aware that this may generate heat and vapors.
-
Collection: Allow the material to fully solidify. Once hardened, carefully scrape up the solid material and place it into a designated, labeled waste container.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Final Disposal: The collected solid waste can be disposed of as non-hazardous solid waste, pending confirmation from your institutional EH&S guidelines.
Protocol C: Disposal of Bulk or Unused Quantities
Controlled polymerization is not recommended for bulk quantities (generally >50 mL) due to the potential for uncontrolled heat generation and vapor release. Such quantities must be disposed of as hazardous chemical waste.
-
Waste Identification: The material must be clearly identified as "Hazardous Waste: Ethyl Cyanoacetate." Ensure the original label is intact and legible.
-
Container Management: Keep the material in its original, tightly sealed container. Ensure the container is in good condition and not leaking.[6] Store in a cool, well-ventilated area away from incompatible materials (acids, bases, oxidizers).[6][9]
-
Segregation: Do not mix ethyl cyanoacetate waste with any other chemical waste streams.
-
Professional Disposal: Arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[9] This waste will likely be incinerated at a permitted facility.[7] You must follow all local, state, and federal regulations for hazardous waste disposal, which may include manifest tracking.[11][12][13]
Regulatory Compliance and Trustworthiness
The protocols described are designed to be self-validating by transforming a reactive, hazardous liquid into an inert solid, providing a clear visual and physical confirmation of neutralization for small quantities. For bulk quantities, adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) or equivalent local regulations is mandatory.[11][12] Always consult your institution's specific waste management plan and EH&S professionals to ensure full compliance. This proactive engagement builds a foundation of trust and safety within the laboratory.
References
- Benchchem. Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
- Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
- Anti-Seize Technology. (2021, July 28).
- The University of Texas at Austin Environmental Health and Safety. Chemical Waste.
- BOC Sciences. (2015, November 4).
- s d fine-chem limited.
- New Jersey Department of Health. (Right to Know Hazardous Substance Fact Sheet)
- New Jersey Department of Health. (Right to Know Hazardous Substance Fact Sheet)
- Loba Chemie. (2016, June 2).
- U.S. Environmental Protection Agency. (2025, May 30).
- Thermo Fisher Scientific. (2025, September 12).
- Fisher Scientific.
- New York State Department of Environmental Conserv
- Exposome-Explorer. (2009, July 20).
- Tokyo Chemical Industry. (2025, April 28).
Sources
- 1. moravek.com [moravek.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. antiseize.com [antiseize.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal Protective Equipment & Handling Guide: Ethyl Cyanoacetate-13C2
[1][2]
Executive Summary: The Dual-Risk Profile[2]
Handling Ethyl Cyanoacetate-13C2 requires a protocol that addresses two distinct risk vectors:
-
Biological Hazard: The compound is a nitrile-ester derivative.[1] It is a skin/eye irritant and releases Hydrogen Cyanide (HCN) upon thermal decomposition.[1]
-
Economic/Experimental Risk: As a stable isotope-labeled reagent (
), material loss through evaporation, hydrolysis, or spill directly impacts assay cost and quantitative data integrity.[1]
The Golden Rule: Treat this reagent as if it were a high-potency active pharmaceutical ingredient (HPAPI). The goal is Zero-Contact, Zero-Loss .
Hazard Assessment & Mechanism
To select the right PPE, you must understand the chemical behavior driving the risk.
| Hazard Class | Mechanism of Action | Critical Consequence |
| Acute Toxicity (Dermal/Inhalation) | Transdermal Absorption: The cyano-group facilitates rapid penetration through lipid bilayers (skin).[1] | Systemic toxicity; potential for "cyanosis-like" hypoxia symptoms if exposure is significant.[1] |
| Thermal Decomposition | HCN Release: Above 200°C or during combustion, the molecule cleaves to release Hydrogen Cyanide gas. | Life-Threatening: Inhalation of smoke/fumes from a fire involving this reagent is fatal.[1] |
| Chemical Reactivity | Hydrolysis: Exposure to atmospheric moisture hydrolyzes the ester, degrading the isotopic purity ( | Experimental Failure: Formation of Cyanoacetic acid-13C2 alters stoichiometry.[1] |
Senior Scientist Note: Do not rely solely on standard "organic solvent" protocols. The presence of the nitrile group (
) significantly reduces the breakthrough time of standard latex and thin nitrile gloves compared to simple esters like Ethyl Acetate.
PPE Selection Matrix
This system is designed to be self-validating : if the PPE does not meet these specifications, the experiment must not proceed.
A. Hand Protection (The Critical Barrier)[2]
| Scenario | Glove Material | Thickness | Breakthrough Time | Action Protocol |
| Standard Handling (Aliquot/Weighing) | Nitrile (High Grade) | ~10–15 mins | Splash & Change: If a droplet hits the glove, change immediately.[1] The chemical will permeate.[1] | |
| Spill Cleanup / Immersion | Butyl Rubber or Silver Shield™ | > 480 mins | Required for cleaning spills > 5 mL.[1] Do not use Nitrile for cleanup.[1][2] | |
| Forbidden Materials | Latex / Vinyl | N/A | < 1 min | NEVER USE. Instant permeation.[1] |
B. Respiratory & Body Protection[1][2][4][5][6][7][8]
-
Primary Barrier (Engineering Control): All handling must occur within a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.[1]
-
Secondary Barrier (PPE):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are insufficient due to the lachrymator (tear-inducing) potential of ester vapors.
-
Body: 100% Cotton Lab Coat (avoid synthetics that melt) + Closed-toe chemical-resistant shoes.[1]
-
Respiratory (Emergency Only): If fume hood containment is breached, use a Full-Face Respirator with ABEK (Organic Vapor + Acid Gas) cartridges.[1] Note: The Acid Gas filter is required due to potential HCN evolution.
-
Operational Workflow: The "Zero-Loss" Protocol[2]
This workflow integrates safety with isotope conservation.[1]
Diagram 1: Safe Handling Logic
This logic gate ensures no step is taken without verifying containment.[1]
Caption: Decision logic for handling Ethyl Cyanoacetate-13C2, prioritizing engineering controls and containment methods.
Step-by-Step Protocol
-
Pre-Check:
-
Vial Access:
-
Transfer:
-
Post-Transfer:
Emergency Response & Disposal
Diagram 2: Exposure Response Pathway
Immediate actions to mitigate systemic toxicity.
Caption: Immediate triage steps for exposure. Speed is critical to prevent systemic absorption.
Disposal & Decontamination[9]
-
Spill Cleanup:
-
Waste Stream:
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
